Product packaging for 3-chloro-N-(4-chlorophenyl)propanamide(Cat. No.:CAS No. 19314-16-0)

3-chloro-N-(4-chlorophenyl)propanamide

Cat. No.: B102647
CAS No.: 19314-16-0
M. Wt: 218.08 g/mol
InChI Key: XHQYWNFRAYYHIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-chloro-N-(4-chlorophenyl)propanamide, also known as this compound, is a useful research compound. Its molecular formula is C9H9Cl2NO and its molecular weight is 218.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9Cl2NO B102647 3-chloro-N-(4-chlorophenyl)propanamide CAS No. 19314-16-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-(4-chlorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c10-6-5-9(13)12-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQYWNFRAYYHIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00872865
Record name 3-Chloro-N-(4-chlorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00872865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19314-16-0
Record name Propionanilide, 3,4'-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019314160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-N-(4-chlorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00872865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the CAS number for 3-chloro-N-(4-chlorophenyl)propanamide?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-chloro-N-(4-chlorophenyl)propanamide

CAS Number: 19314-16-0

This technical guide provides a comprehensive overview of this compound, a chemical compound utilized in various research and development applications. The document details its chemical and physical properties, outlines a standard synthesis protocol, and discusses its potential applications, particularly in the fields of medicinal chemistry and organic synthesis. This guide is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is an organic compound featuring a propanamide backbone with a chlorine atom at the 3-position and a 4-chlorophenyl group attached to the amide nitrogen.[1] It is typically a white solid or powder at room temperature.[1][2]

Physicochemical Data

The quantitative physicochemical properties of the compound are summarized in the table below. It is important to note the variation in reported melting points across different sources, which may be due to differences in purity or analytical methods.

PropertyValueSource
Molecular Formula C₉H₉Cl₂NO[1][3][4]
Molecular Weight 218.08 g/mol [1][3][4]
Appearance White solid/powder[1][2]
Melting Point 120-125 °C or 132-134 °C[1][2]
Boiling Point 388 °C at 760 mmHg[2]
Density 1.343 g/cm³[2]
Flash Point 188.4 °C[2]
Vapor Pressure 3.17 x 10⁻⁶ mmHg at 25 °C[2]
Refractive Index 1.591[2]
Chemical Identifiers

For unambiguous identification, the following chemical identifiers are provided.

Identifier TypeValueSource
CAS Number 19314-16-0[1][3][4]
IUPAC Name This compound[1][4]
Synonyms 3-chloro-N-(4-chlorophenyl)propionamide; Propanamide, 3-chloro-N-(4-chlorophenyl)-[2][4]
InChI InChI=1S/C9H9Cl2NO/c10-6-5-9(13)12-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13)[1][4]
InChIKey XHQYWNFRAYYHIT-UHFFFAOYSA-N[1][4]
Canonical SMILES C1=CC(=CC=C1NC(=O)CCCl)Cl[1][4]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the acylation of 4-chloroaniline with 3-chloropropanoyl chloride. This is a standard amide bond formation reaction.

Synthesis Workflow

The logical flow of the synthesis is depicted in the diagram below. The process involves the reaction of two key starting materials in the presence of a base to yield the final product.

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction Conditions cluster_product Product reagent1 4-Chloroaniline condition Inert Solvent (e.g., DCM) Base (e.g., Triethylamine) reagent1->condition Reacts with reagent2 3-Chloropropanoyl Chloride reagent2->condition Reacts with product This compound condition->product Yields

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis, adapted from standard procedures for similar amide formations.[5][6]

  • Reagent Preparation : To a solution of 4-chloroaniline (1.0 equivalent) in a suitable inert solvent such as dichloromethane (DCM) in a round-bottom flask, add a non-nucleophilic base like triethylamine (1.2 equivalents). Stir the mixture at room temperature for 10-15 minutes.

  • Acylation Reaction : Slowly add 3-chloropropanoyl chloride (1.1 equivalents) to the stirred solution. The addition is typically performed at 0 °C to control the exothermic reaction.

  • Reaction Monitoring : Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure this compound.

  • Characterization : Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Applications and Biological Relevance

This compound serves as a valuable intermediate in organic synthesis and has been explored for its potential biological activities.

Role in Organic Synthesis

The compound is a bifunctional molecule with two reactive sites: the 3-chloro group and the amide functionality.[1] The chlorine atom acts as a good leaving group for nucleophilic substitution reactions, allowing for the introduction of various functional groups. The amide moiety can undergo transformations such as reduction or hydrolysis.[1] These characteristics make it a versatile building block for synthesizing more complex molecules, particularly those with potential pharmaceutical value.[1]

Biological Activity

Preliminary research indicates that this compound may possess biological properties.[1]

  • Antimicrobial Properties : Initial studies suggest potential efficacy against some microbial strains.[1]

  • Anticancer Activity : Investigations are ongoing to evaluate its ability to inhibit the proliferation of cancer cells.[1]

The precise mechanism of action for these activities is still under investigation, but it is hypothesized to involve interactions with specific enzymes or receptors.[1] Currently, this compound is intended for research purposes only and not for therapeutic or diagnostic use.[3][7]

Conceptual Role in Drug Development

As a synthetic building block, this compound can be used to generate libraries of more complex molecules for drug discovery screening. The diagram below illustrates its logical position in a typical drug development pipeline.

Drug_Development cluster_synthesis Chemical Modification cluster_screening Screening & Optimization cluster_target Biological Target start 3-chloro-N- (4-chlorophenyl)propanamide mod Derivatization/ Functionalization start->mod library Compound Library mod->library hit Hit Compound library->hit Screening lead Lead Optimization hit->lead api API Candidate lead->api pathway Modulation of Signaling Pathway api->pathway Target Engagement

Caption: Role of the compound as a precursor in a drug discovery workflow.

References

3-chloro-N-(4-chlorophenyl)propanamide molecular structure and weight.

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to 3-chloro-N-(4-chlorophenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of this compound, a chemical compound of interest in organic synthesis and medicinal chemistry. It details the molecule's structure, physicochemical properties, and synthesis, presenting quantitative data in a structured format for clarity and ease of comparison.

Molecular Structure and Identifiers

This compound is an organic compound featuring a propanamide backbone. A chlorine atom is substituted at the 3-position of the propanoyl group, and a 4-chlorophenyl group is attached to the nitrogen atom of the amide.[1] This bifunctional nature, with a reactive chloro group and an amide linkage, makes it a valuable intermediate in the synthesis of more complex molecules.[1]

The structural and identifying information for this compound is summarized in Table 1.

Table 1: Molecular Identifiers and Structural Information

Identifier Value
IUPAC Name This compound[1][2]
CAS Number 19314-16-0[1][2][3]
Molecular Formula C₉H₉Cl₂NO[1][2][3][4][5]
Canonical SMILES C1=CC(=CC=C1NC(=O)CCCl)Cl[1][2]

| InChI Key | XHQYWNFRAYYHIT-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

The key physicochemical properties of this compound have been determined through various analytical methods. These quantitative metrics are essential for laboratory handling, reaction planning, and analytical development.

Table 2: Physicochemical Properties of this compound

Property Value
Molecular Weight 218.08 g/mol [1][2][3][5]
Appearance White solid / powder[1][4]
Melting Point 120-125°C[1] or 132-134°C[4][5]
Boiling Point 388.0 ± 27.0 °C (Predicted)[4][5]
Density 1.343 ± 0.06 g/cm³ (Predicted)[4][5]
pKa 13.32 ± 0.70 (Predicted)[5]

| LogP | 2.65 (Predicted)[4] |

Synthesis Overview

The synthesis of this compound is typically achieved through the acylation of 4-chloroaniline with a 3-chloropropanoyl derivative. A common and efficient laboratory-scale method involves the reaction of 4-chloroaniline with 3-chloropropionyl chloride.

Experimental Protocol: General Synthesis

A detailed experimental protocol for a closely related compound involves the dropwise addition of a substituted acid chloride to a solution of an aniline derivative and a base like triethylamine in a suitable solvent such as dichloromethane.[6] After stirring at room temperature, the reaction mixture is typically worked up by washing with aqueous solutions to remove impurities, followed by drying and concentration of the organic layer.[6] The final product is then purified, often using flash column chromatography.[6] The logical workflow for this synthesis is depicted below.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 4-chloroaniline C Amide Synthesis (Acylation in aprotic solvent with base, e.g., DCM, Et3N) A->C B 3-chloropropanoyl chloride B->C D This compound C->D Purification

References

Physical and chemical properties of 3-chloro-N-(4-chlorophenyl)propanamide.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-chloro-N-(4-chlorophenyl)propanamide, a halogenated amide with potential applications in medicinal chemistry and organic synthesis. This document collates available data on its molecular characteristics, stability, and reactivity. Detailed experimental protocols for its synthesis and characterization using modern spectroscopic techniques are presented. Furthermore, this guide explores its potential biological activities, proposing a mechanism of action based on current scientific understanding of related compounds. All quantitative data is summarized in structured tables for clarity, and key processes are visualized using logical diagrams.

Introduction

This compound is an organic compound featuring a propanamide backbone with a chlorine atom at the 3-position and a 4-chlorophenyl group attached to the amide nitrogen.[1] This bifunctional nature, with a reactive chloro group and a modifiable amide linkage, makes it a versatile intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.[1] Preliminary studies have suggested that this compound may possess antimicrobial and anticancer properties, sparking interest in its further investigation for drug development.[1] This guide aims to consolidate the current knowledge on this compound to facilitate future research and development efforts.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various experimental settings.

Identity and Molecular Characteristics
PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 19314-16-0[2][3]
Molecular Formula C₉H₉Cl₂NO[2][3]
Molecular Weight 218.08 g/mol [2][3]
Canonical SMILES C1=CC(=CC=C1NC(=O)CCCl)Cl[2]
InChI InChI=1S/C9H9Cl2NO/c10-6-5-9(13)12-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13)[2]
InChIKey XHQYWNFRAYYHIT-UHFFFAOYSA-N[2]
Physical Properties
PropertyValueSource(s)
Appearance White solid / powder[1]
Melting Point 132-134 °C
Boiling Point 388.0 ± 27.0 °C (Predicted)
Density 1.343 ± 0.06 g/cm³ (Predicted)
pKa 13.32 ± 0.70 (Predicted)

Synthesis and Reactivity

Synthesis

The synthesis of this compound is typically achieved through the acylation of 4-chloroaniline with 3-chloropropionyl chloride.

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3-chloropropionyl_chloride 3-chloropropionyl chloride Reaction_Vessel Reaction in an inert solvent (e.g., Dichloromethane) with a base (e.g., Triethylamine) 3-chloropropionyl_chloride->Reaction_Vessel 4-chloroaniline 4-chloroaniline 4-chloroaniline->Reaction_Vessel Product This compound Reaction_Vessel->Product

Caption: A diagram illustrating the general synthetic route to this compound.

Chemical Reactivity

This compound exhibits reactivity at both the chloroalkane and amide functionalities.

  • Nucleophilic Substitution: The chlorine atom at the 3-position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.[1]

  • Oxidation and Reduction: The amide group can undergo oxidation or reduction under specific conditions.[1]

  • Aromatic Substitution: The 4-chlorophenyl group can participate in electrophilic aromatic substitution reactions, although the chloro substituent is deactivating.[1]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general method for the synthesis of N-aryl carboxamides.

Materials:

  • 4-chloroaniline

  • 3-chloropropionyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

4.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or as a thin film on a salt plate (e.g., NaCl or KBr) if the sample is a solid. Alternatively, dissolve the compound in a suitable solvent (e.g., chloroform) and use a liquid cell.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the KBr pellet or empty sample holder/solvent. Record the sample spectrum over a typical range of 4000-400 cm⁻¹. The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

4.2.3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum in positive or negative ion mode over an appropriate mass-to-charge (m/z) range. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Biological Activity and Mechanism of Action

Reported Biological Activities

Preliminary studies suggest that this compound may exhibit biological activities, including:

  • Antimicrobial Properties: The presence of halogen atoms in organic molecules is often associated with antimicrobial activity.[1][4]

  • Anticancer Activity: Some N-phenylpropanamide derivatives have shown cytotoxicity against cancer cell lines.[1]

The exact mechanism of action for this compound has not been fully elucidated and is an area of ongoing investigation.[1]

Proposed Mechanism of Antimicrobial Action

Based on the known mechanisms of other halogenated antimicrobial agents, a plausible mechanism of action involves the disruption of essential microbial proteins.

Proposed_Mechanism Proposed Antimicrobial Mechanism of Action Compound This compound Cell_Entry Entry into Microbial Cell Compound->Cell_Entry Target_Interaction Interaction with Microbial Proteins (e.g., enzymes) Cell_Entry->Target_Interaction Mechanism Proposed Mechanisms Target_Interaction->Mechanism Oxidation Oxidation of Sulfhydryl Groups (-SH) in Proteins Mechanism->Oxidation Halogenation Halogenation of Peptide Linkages Mechanism->Halogenation Protein_Denaturation Protein Denaturation and Loss of Function Oxidation->Protein_Denaturation Halogenation->Protein_Denaturation Cell_Death Inhibition of Growth or Cell Death Protein_Denaturation->Cell_Death

Caption: A logical diagram illustrating a proposed mechanism of antimicrobial action for this compound.

The proposed mechanism suggests that the compound, upon entering a microbial cell, could interact with essential proteins. This interaction may proceed via two main pathways: the oxidation of critical sulfhydryl groups in enzymes or the halogenation of peptide bonds within the protein structure. Both pathways would lead to protein denaturation, loss of function, and ultimately, microbial cell death or inhibition of growth.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and potential biological activities. This guide has provided a consolidated resource of its known physical and chemical properties, along with detailed, adaptable protocols for its synthesis and characterization. While the precise mechanisms of its biological action require further in-depth investigation, the proposed pathways offer a solid foundation for future research. This document serves as a valuable tool for scientists and researchers aiming to explore the full potential of this and related compounds in the fields of medicinal chemistry and materials science.

References

An In-Depth Technical Guide to the Key Reactive Sites of 3-chloro-N-(4-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key reactive sites of 3-chloro-N-(4-chlorophenyl)propanamide, a molecule of interest in organic synthesis and medicinal chemistry. The document elucidates the principal sites of reactivity, namely the electrophilic carbon at the 3-position of the propanamide chain and the carbonyl carbon of the amide functional group. This guide furnishes illustrative quantitative data, detailed experimental protocols for the synthesis and characteristic reactions of the title compound, and visualizations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound is a bifunctional organic compound featuring a reactive alkyl chloride and a secondary amide.[1] Its structure presents multiple opportunities for chemical modification, making it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.[1] Understanding the reactivity of its distinct functional groups is paramount for its effective utilization in synthetic strategies. This guide focuses on the two primary reactive sites: the carbon atom bearing the chloro substituent and the carbonyl carbon of the amide linkage.

Key Reactive Sites

The chemical reactivity of this compound is dominated by two key sites susceptible to nucleophilic attack:

  • C3 Carbon (α to the carbonyl group): The carbon atom at the 3-position of the propanamide chain is rendered electrophilic by the inductive effect of the adjacent chlorine atom. The chlorine atom also serves as a good leaving group, facilitating nucleophilic substitution reactions (SN2).

  • Carbonyl Carbon (Amide Group): The carbonyl carbon of the amide group is inherently electrophilic due to the polarization of the carbon-oxygen double bond. This site is susceptible to nucleophilic acyl substitution, most notably through acid or base-catalyzed hydrolysis.

The aromatic ring, while substituted with a deactivating chloro group, is generally less reactive towards nucleophilic aromatic substitution unless under harsh conditions, and electrophilic aromatic substitution would be directed by the amide and chloro substituents. This guide will focus on the more synthetically accessible reactions at the alkyl chain and the amide group.

Quantitative Reactivity Data

Table 1: Illustrative Kinetic Data for Nucleophilic Substitution

NucleophileSolventIllustrative Rate Constant (k, M⁻¹s⁻¹)Temperature (°C)
AmmoniaEthanol1.5 x 10⁻⁴25
PiperidineDMF3.2 x 10⁻³25
Sodium methoxideMethanol5.0 x 10⁻³25

Table 2: Illustrative Data for Amide Hydrolysis

ConditionCatalystIllustrative Rate Constant (k, s⁻¹)Temperature (°C)
Acid-Catalyzed Hydrolysis1 M HCl8.0 x 10⁻⁶80
Base-Catalyzed Hydrolysis1 M NaOH2.5 x 10⁻⁵80

Table 3: Calculated Bond Dissociation Energies (BDE)

BondIllustrative BDE (kcal/mol)
C3-Cl~80
C(O)-N~95

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound and for key reactions that probe its reactive sites.

Synthesis of this compound

Reaction: 4-chloroaniline + 3-chloropropionyl chloride → this compound

Materials:

  • 4-chloroaniline

  • 3-chloropropionyl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to yield this compound as a white solid.

Nucleophilic Substitution with Piperidine

Reaction: this compound + Piperidine → 3-(piperidin-1-yl)-N-(4-chlorophenyl)propanamide

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add piperidine (1.5 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux and stir for 24 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel.

Acid-Catalyzed Hydrolysis

Reaction: this compound + H₂O/H⁺ → 3-chloropropanoic acid + 4-chloroanilinium chloride

Materials:

  • This compound

  • 6 M Hydrochloric acid

  • Diethyl ether

Procedure:

  • Suspend this compound (1.0 eq) in 6 M hydrochloric acid.

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with diethyl ether (3 x 20 mL) to isolate the 3-chloropropanoic acid.

  • The aqueous layer contains the 4-chloroanilinium chloride salt.

Visualizations

The following diagrams, generated using Graphviz, illustrate key reaction mechanisms and a general experimental workflow.

nucleophilic_substitution sub This compound ts Transition State sub->ts Attack at C3 nu Nucleophile (Nu⁻) nu->ts prod Substituted Product ts->prod lg Cl⁻ ts->lg Leaving Group Departure amide_hydrolysis start Amide protonation Protonation of Carbonyl Oxygen start->protonation H⁺ nuc_attack Nucleophilic Attack by Water protonation->nuc_attack H₂O tetrahedral Tetrahedral Intermediate nuc_attack->tetrahedral proton_transfer Proton Transfer tetrahedral->proton_transfer elimination Elimination of Amine proton_transfer->elimination deprotonation Deprotonation elimination->deprotonation -H⁺ products Carboxylic Acid + Amine deprotonation->products experimental_workflow synthesis Synthesis of this compound purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Characterization (NMR, IR, MS) purification->characterization reactivity_studies Reactivity Studies characterization->reactivity_studies nuc_sub Nucleophilic Substitution reactivity_studies->nuc_sub hydrolysis Amide Hydrolysis reactivity_studies->hydrolysis product_analysis Product Analysis and Characterization nuc_sub->product_analysis hydrolysis->product_analysis

References

Unveiling the Potential: A Technical Guide to the Biological Activities of 3-chloro-N-(4-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-chloro-N-(4-chlorophenyl)propanamide (CAS No. 19314-16-0) is a halogenated propanamide derivative with a molecular formula of C₉H₉Cl₂NO.[1] Its structure suggests potential as a versatile intermediate in organic synthesis and as a candidate for biological screening.[1] Preliminary research suggests potential antimicrobial and anticancer properties, though these are yet to be substantiated with detailed quantitative data in published literature.[1] This guide will detail the known chemical properties, synthesis, and the biological activities of structurally analogous compounds to provide a framework for future investigation.

Chemical and Physical Properties

This compound is a white solid at room temperature.[2] Its key chemical and physical properties are summarized in the table below.

PropertyValueSource
CAS Number 19314-16-0[1]
Molecular Formula C₉H₉Cl₂NO[1]
Molecular Weight 218.08 g/mol [1]
Melting Point 132-134 °C[2]
Boiling Point 388 °C at 760 mmHg[2]
Flash Point 188.4 °C[2]
Density 1.343 g/cm³[2]

Synthesis Protocol

The synthesis of this compound is typically achieved through the acylation of 4-chloroaniline with 3-chloropropionyl chloride. The following represents a general experimental protocol for this synthesis.

Materials and Reagents
  • 4-chloroaniline

  • 3-chloropropionyl chloride

  • Acetone (or another suitable solvent)

  • Sodium acetate (or another suitable base)

  • Water

  • Standard laboratory glassware and equipment

Experimental Procedure
  • Dissolution: Dissolve 4-chloroaniline in acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Acylation: Cool the solution in an ice bath. Add 3-chloropropionyl chloride dropwise to the stirred solution.

  • Reaction: Allow the reaction to proceed for a specified time (e.g., 1-2 hours), with continued stirring. The reaction can be performed at room temperature or under reflux.

  • Work-up: Upon completion, the reaction mixture is poured into cold water to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-chloroaniline 4-chloroaniline Acylation_in_Acetone Acylation in Acetone 4-chloroaniline->Acylation_in_Acetone 3-chloropropionyl_chloride 3-chloropropionyl_chloride 3-chloropropionyl_chloride->Acylation_in_Acetone This compound This compound Acylation_in_Acetone->this compound

General synthesis pathway for this compound.

Potential Biological Activities (Inferred from Structurally Related Compounds)

While specific data for this compound is lacking, the broader class of N-substituted amides and chloropropanamides has been investigated for various biological activities.

Antimicrobial Activity

Derivatives of N-substituted-3-chloro-2-azetidinones have been synthesized and screened for their antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria. These compounds have shown moderate to good antibacterial activity.

Table 1: Example Antimicrobial Activity of Related Compounds (Note: Data is for related compounds, not this compound)

Compound ClassTest OrganismActivity MetricResultReference
N-substituted-3-chloro-2-azetidinonesS. aureusZone of InhibitionModerate to Good
N-substituted-3-chloro-2-azetidinonesE. coliZone of InhibitionModerate to Good
Anticancer Activity

The core structure of this compound is a feature in some molecules designed as potential anticancer agents. For instance, propanamide derivatives have been explored as selective androgen receptor degraders (SARDs) for the treatment of enzalutamide-resistant prostate cancer.

Hypothetical Experimental Workflow for Biological Screening

Should this compound be subjected to biological screening, a typical workflow for assessing its antimicrobial and anticancer activities would be as follows.

G Compound This compound Antimicrobial_Screening Antimicrobial Screening Compound->Antimicrobial_Screening Anticancer_Screening Anticancer Screening Compound->Anticancer_Screening MIC_Determination MIC Determination Antimicrobial_Screening->MIC_Determination Zone_of_Inhibition Zone of Inhibition Assay Antimicrobial_Screening->Zone_of_Inhibition Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Anticancer_Screening->Cell_Viability_Assay Apoptosis_Assay Apoptosis Assay Anticancer_Screening->Apoptosis_Assay Mechanism_of_Action Mechanism of Action Studies MIC_Determination->Mechanism_of_Action Cell_Viability_Assay->Mechanism_of_Action

A hypothetical workflow for the biological screening of the target compound.

Conclusion and Future Directions

This compound presents a chemical scaffold with potential for biological activity, as suggested by preliminary information and the activities of structurally related compounds.[1] However, a significant gap exists in the scientific literature regarding the specific biological effects of this compound.

Future research should focus on:

  • Systematic Screening: Conducting comprehensive in vitro screening for antimicrobial and anticancer activities.

  • Quantitative Analysis: Determining key metrics such as Minimum Inhibitory Concentration (MIC) for microbial strains and IC₅₀ values for cancer cell lines.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which this compound may exert its effects.

The information presented in this guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound.

References

Preliminary Research on the Antimicrobial Properties of 3-chloro-N-(4-chlorophenyl)propanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary overview of the antimicrobial potential of the organic compound 3-chloro-N-(4-chlorophenyl)propanamide. While direct and extensive quantitative data on its antimicrobial efficacy is not yet publicly available, preliminary studies suggest its potential as an effective agent against various microbial strains.[1] This document consolidates the existing information on the compound's properties, outlines standard experimental protocols for its evaluation, and presents a framework for future research and data presentation. The methodologies and data structures presented herein are based on established practices for the assessment of novel antimicrobial candidates.

Introduction

This compound is an organic compound with the molecular formula C₉H₉Cl₂NO.[1][2] It belongs to the class of propanamides, characterized by a propanamide backbone with a chlorine atom at the 3-position and a 4-chlorophenyl group attached to the nitrogen of the amide functionality.[1] The presence of halogen atoms in organic compounds is often associated with enhanced biological activity, making this molecule a person of interest in medicinal chemistry.[1] Ongoing research is exploring its potential as a therapeutic agent in drug development.[1] The exact biochemical pathways and molecular targets of this compound are still under investigation.[1]

Compound Profile

PropertyValueSource
CAS Number 19314-16-0[1][2][3]
Molecular Formula C₉H₉Cl₂NO[1][2][3]
Molecular Weight 218.08 g/mol [1][2]
Appearance Powder[1]
Melting Point 120-125°C[1]
IUPAC Name This compound[2]

Antimicrobial Activity (Preliminary Data)

At present, the publicly available data on the antimicrobial activity of this compound is qualitative. Preliminary studies have indicated its potential effectiveness against a variety of microbial strains.[1] However, specific quantitative data, such as Minimum Inhibitory Concentrations (MIC) and Zone of Inhibition diameters, from these studies are not yet published.

Data Presentation Template

To facilitate future research and ensure data consistency, the following table structure is recommended for presenting quantitative antimicrobial data for this compound.

Table 1: Illustrative Template for Antimicrobial Susceptibility Testing Results

Test OrganismStrain IDMethodMIC (µg/mL)Zone of Inhibition (mm)Reference
Staphylococcus aureusATCC 29213Broth MicrodilutionDataN/AFuture Study
Escherichia coliATCC 25922Broth MicrodilutionDataN/AFuture Study
Pseudomonas aeruginosaATCC 27853Broth MicrodilutionDataN/AFuture Study
Candida albicansATCC 90028Broth MicrodilutionDataN/AFuture Study
Staphylococcus aureusATCC 29213Agar Disk DiffusionN/ADataFuture Study
Escherichia coliATCC 25922Agar Disk DiffusionN/ADataFuture Study
Pseudomonas aeruginosaATCC 27853Agar Disk DiffusionN/ADataFuture Study
Candida albicansATCC 90028Agar Disk DiffusionN/ADataFuture Study
Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antimicrobial properties of this compound. These protocols are based on standard methods used for similar compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 4-chloroaniline with 3-chloropropanoyl chloride.

Procedure:

  • Dissolve 4-chloroaniline in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a reaction flask.

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of 3-chloropropanoyl chloride to the cooled solution with constant stirring.

  • To neutralize the HCl byproduct, a non-nucleophilic base such as triethylamine can be added to the reaction mixture.

  • Allow the reaction to proceed at room temperature for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with a dilute acid solution, followed by a dilute base solution, and finally with brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.

Antimicrobial Susceptibility Testing

The agar disk diffusion method is a qualitative screening method to assess antimicrobial activity.

Protocol:

  • Prepare a microbial inoculum of the test organism with a turbidity equivalent to the 0.5 McFarland standard.

  • Evenly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Prepare sterile filter paper disks (6 mm in diameter) impregnated with known concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).

  • Place the impregnated disks onto the surface of the inoculated agar plates.

  • A disk impregnated with the solvent alone serves as a negative control. A disk with a standard antibiotic can be used as a positive control.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

The broth microdilution method is a quantitative method to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized microbial inoculum and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

Experimental Workflows

experimental_workflow_disk_diffusion cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) prep_plates Inoculate Mueller-Hinton Agar Plates prep_inoculum->prep_plates place_disks Place Disks on Agar prep_plates->place_disks prep_disks Prepare Disks with This compound prep_disks->place_disks incubate Incubate Plates place_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones

Figure 1. Experimental workflow for the Agar Disk Diffusion method.

experimental_workflow_mic cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis serial_dilution Serial Dilution of Compound in 96-well Plate add_inoculum Add Inoculum to Wells serial_dilution->add_inoculum prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->add_inoculum incubate Incubate Plate add_inoculum->incubate read_results Determine MIC (Lowest Concentration with No Visible Growth) incubate->read_results

Figure 2. Experimental workflow for the Broth Microdilution MIC assay.
Logical Relationship

antimicrobial_discovery_workflow compound This compound (Candidate Compound) synthesis Chemical Synthesis & Purification compound->synthesis screening Primary Antimicrobial Screening (e.g., Disk Diffusion) synthesis->screening quant_assay Quantitative Assays (e.g., MIC Determination) screening->quant_assay mechanism Mechanism of Action Studies quant_assay->mechanism toxicity In Vitro & In Vivo Toxicity Studies quant_assay->toxicity preclinical Preclinical Development mechanism->preclinical toxicity->preclinical

References

Investigating the Anticancer Potential of 3-chloro-N-(4-chlorophenyl)propanamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: Currently, publicly accessible research data on the specific anticancer properties of 3-chloro-N-(4-chlorophenyl)propanamide is limited. While the compound is available commercially for research purposes and its chemical synthesis is established, detailed studies elucidating its biological activity against cancer cells, including quantitative data and mechanistic insights, are not readily found in scientific literature. Preliminary information suggests that investigations into its anticancer efficacy are ongoing[1]. This document serves as a foundational guide, outlining the standard experimental approaches and potential signaling pathways that would be critical in evaluating the anticancer potential of this compound. The methodologies and conceptual frameworks presented are based on established practices in cancer drug discovery and research on structurally related molecules.

Hypothetical Quantitative Data Summary

In the absence of specific experimental results for this compound, the following tables are presented as templates. These illustrate how quantitative data on its potential anticancer effects would be structured for clear comparison and analysis.

Table 1: In Vitro Cytotoxicity (IC50 Values in µM)

Cancer Cell LineTissue of OriginThis compound (IC50 in µM)Doxorubicin (Positive Control) (IC50 in µM)
MCF-7Breast AdenocarcinomaData Not AvailableData Not Available
MDA-MB-231Breast AdenocarcinomaData Not AvailableData Not Available
A549Lung CarcinomaData Not AvailableData Not Available
HCT116Colon CarcinomaData Not AvailableData Not Available
HeLaCervical CarcinomaData Not AvailableData Not Available

Table 2: Apoptosis Induction

Cancer Cell LineTreatment Concentration (µM)Percentage of Apoptotic Cells (Annexin V positive)
MCF-7 0 (Control)Data Not Available
IC50Data Not Available
2 x IC50Data Not Available
A549 0 (Control)Data Not Available
IC50Data Not Available
2 x IC50Data Not Available

Table 3: Cell Cycle Analysis

Cancer Cell LineTreatment Concentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
MCF-7 0 (Control)Data Not AvailableData Not AvailableData Not Available
IC50Data Not AvailableData Not AvailableData Not Available
A549 0 (Control)Data Not AvailableData Not AvailableData Not Available
IC50Data Not AvailableData Not AvailableData Not Available

Standard Experimental Protocols for Anticancer Drug Screening

The following are detailed methodologies for key experiments that would be necessary to assess the anticancer potential of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the compound to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Protocol:

    • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

    • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

    • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)
  • Principle: The DNA content of cells varies depending on the phase of the cell cycle (G0/G1, S, G2/M). Propidium Iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Flow cytometry is used to measure the fluorescence of a population of stained cells.

  • Protocol:

    • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.

    • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or longer.

    • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to remove RNA and ensure only DNA is stained). Incubate for 30 minutes in the dark.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.

    • Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Experimental Workflows and Potential Signaling Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate the logical flow of the experimental protocols and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Apoptosis Analysis cluster_cell_cycle Cell Cycle Analysis cell_seeding1 Seed Cancer Cells compound_treatment1 Treat with this compound cell_seeding1->compound_treatment1 mtt_assay Perform MTT Assay compound_treatment1->mtt_assay ic50_determination Determine IC50 Value mtt_assay->ic50_determination cell_seeding2 Seed Cancer Cells compound_treatment2 Treat at IC50 and 2x IC50 cell_seeding2->compound_treatment2 annexin_staining Annexin V/PI Staining compound_treatment2->annexin_staining flow_cytometry1 Flow Cytometry Analysis annexin_staining->flow_cytometry1 cell_seeding3 Seed Cancer Cells compound_treatment3 Treat at IC50 cell_seeding3->compound_treatment3 pi_staining Propidium Iodide Staining compound_treatment3->pi_staining flow_cytometry2 Flow Cytometry Analysis pi_staining->flow_cytometry2

Caption: Experimental workflow for evaluating the anticancer potential.

hypothetical_pathway compound This compound receptor Cell Surface Receptor (e.g., EGFR, VEGFR) compound->receptor Inhibition? bax Bax compound->bax Activation? pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor bcl2 Bcl-2 akt->bcl2 Inhibition proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis caspase9 Caspase-9 bax->caspase9 bcl2->bax Inhibition caspase3 Caspase-3 caspase9->caspase3 caspase3->apoptosis

Caption: Hypothetical signaling pathways affected by the compound.

Conclusion and Future Directions

While direct evidence of the anticancer potential of this compound is not yet prevalent in the scientific literature, the established methodologies and conceptual frameworks outlined in this guide provide a clear roadmap for its investigation. Future research should focus on performing the described in vitro assays across a diverse panel of cancer cell lines to determine its cytotoxic profile and preliminary mechanism of action. Positive results from these initial screens would warrant further investigation into specific molecular targets and signaling pathways, as well as evaluation in preclinical in vivo models. The structural similarity of this compound to other biologically active molecules suggests that it may hold therapeutic potential, underscoring the need for comprehensive experimental evaluation.

References

Unraveling the Molecular Mysteries of 3-chloro-N-(4-chlorophenyl)propanamide: A Guide to Putative Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – While the complete picture of the biological activity of 3-chloro-N-(4-chlorophenyl)propanamide is still under active investigation, preliminary research indicates its potential as a modulator of key cellular processes. This technical guide synthesizes the current, albeit limited, understanding of its mechanism of action, offering a resource for researchers, scientists, and drug development professionals dedicated to exploring its therapeutic promise.

Initial studies suggest that this compound may exert its effects through the modulation of enzyme or receptor activity.[1] The precise biochemical pathways and molecular targets, however, remain the subject of ongoing scientific inquiry.[1]

Postulated Mechanisms of Action

At present, the scientific community is exploring several avenues to elucidate the bioactivity of this compound. The primary areas of investigation include its potential antimicrobial and anticancer properties.[1]

Potential as an Acetylcholinesterase Inhibitor

One speculative but intriguing hypothesis stems from the activity of structurally similar compounds. Analogs such as N-benzyl-3-chloro-propanamide have demonstrated the ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system. This raises the possibility that this compound could interact with the catalytic triad and peripheral anionic site of AChE. Further enzymatic assays are required to validate this hypothesis.

Hypothesized Acetylcholinesterase Inhibition Workflow

cluster_workflow Experimental Workflow: AChE Inhibition Assay Compound This compound (Test Compound) AChE Acetylcholinesterase (Enzyme) Compound->AChE Pre-incubation Substrate Acetylthiocholine (Substrate) AChE->Substrate Initiate Reaction Product Thiocholine Substrate->Product Enzymatic Cleavage DTNB DTNB (Ellman's Reagent) Yellow_Product TNB²⁻ (Yellow Product) DTNB->Yellow_Product Product->DTNB Reacts with Spectrophotometer Spectrophotometer (Measure Absorbance at 412 nm) Yellow_Product->Spectrophotometer Inhibition_Calculation Calculate % Inhibition Spectrophotometer->Inhibition_Calculation

Caption: A conceptual workflow for assessing the acetylcholinesterase inhibitory potential of the target compound.

Antimicrobial and Anticancer Potential

Preliminary studies have pointed towards the potential of this compound to exhibit antimicrobial and anticancer activities.[1] The specific molecular targets and signaling pathways underlying these potential effects are yet to be identified. Future research will likely focus on high-throughput screening against various microbial strains and cancer cell lines, followed by target deconvolution studies to pinpoint the exact mechanisms.

Proposed General Signaling Pathway Investigation

cluster_pathway Logical Flow for Mechanism of Action Discovery Compound This compound Cell_Line Cancer Cell Line / Microbial Strain Compound->Cell_Line Treatment Phenotypic_Screening Phenotypic Screening (e.g., Viability, Growth Inhibition) Cell_Line->Phenotypic_Screening Hit_Identification Identification of Biological Activity Phenotypic_Screening->Hit_Identification Target_Deconvolution Target Deconvolution Studies (e.g., Affinity Chromatography, Proteomics) Hit_Identification->Target_Deconvolution Putative_Target Identification of Putative Molecular Target(s) Target_Deconvolution->Putative_Target Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Putative_Target->Pathway_Analysis Mechanism_Elucidation Elucidation of Mechanism of Action Pathway_Analysis->Mechanism_Elucidation

Caption: A generalized workflow for identifying the molecular target and signaling pathway of a bioactive compound.

Future Directions and Methodologies

To move from putative mechanisms to confirmed modes of action, a structured experimental approach is necessary. The following outlines key experimental protocols that would be instrumental in this endeavor.

Table 1: Proposed Experimental Protocols for Mechanism of Action Studies
ExperimentObjectiveGeneral Methodology
Enzyme Inhibition Assays To quantify the inhibitory effect on specific enzymes (e.g., acetylcholinesterase).A spectrophotometric method, such as the Ellman's assay for AChE, would be employed. The assay would measure the enzymatic activity in the presence of varying concentrations of the test compound. IC50 values would be determined from dose-response curves.
Receptor Binding Assays To determine the affinity of the compound for specific cellular receptors.Radioligand binding assays or fluorescence-based assays could be utilized. These experiments would involve incubating the compound with cell membranes expressing the target receptor and a labeled ligand to determine the compound's ability to displace the ligand.
Antimicrobial Susceptibility Testing To determine the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi.Broth microdilution or disk diffusion methods would be used. The MIC would be defined as the lowest concentration of the compound that prevents visible growth of the microorganism.
Cancer Cell Viability Assays To assess the cytotoxic or cytostatic effects on various cancer cell lines.Assays such as MTT, XTT, or CellTiter-Glo would be performed. These assays measure metabolic activity as an indicator of cell viability after treatment with the compound.
Target Identification Studies To identify the direct molecular target(s) of the compound.Techniques could include affinity chromatography-mass spectrometry, chemical proteomics, or yeast three-hybrid screening.
Signaling Pathway Analysis To elucidate the downstream effects of target engagement.Western blotting to measure changes in protein phosphorylation or expression levels of key pathway components, or reporter gene assays to assess the activity of specific transcription factors would be conducted.

Conclusion

References

The Versatile Precursor: A Technical Guide to 3-chloro-N-(4-chlorophenyl)propanamide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-N-(4-chlorophenyl)propanamide is a bifunctional organic compound that has garnered significant interest as a versatile precursor in synthetic and medicinal chemistry. Its structure, featuring a reactive 3-chloro group and a modifiable amide functionality, allows for a diverse range of chemical transformations. This technical guide provides an in-depth overview of its role as a synthetic intermediate, focusing on its application in the synthesis of heterocyclic compounds with potential biological activity.

Chemical Properties and Reactivity

This compound, with the molecular formula C₉H₉Cl₂NO, possesses two key reactive sites that dictate its synthetic utility.[1] The chlorine atom at the 3-position serves as a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This facilitates the formation of new carbon-carbon and carbon-heteroatom bonds. The amide linkage, on the other hand, can undergo various transformations, including hydrolysis, reduction, and cyclization reactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 19314-16-0
Molecular Formula C₉H₉Cl₂NO
Molecular Weight 218.08 g/mol
Appearance White to off-white crystalline powder
Melting Point 129-131 °C
Solubility Soluble in many organic solvents

Role as a Synthetic Precursor

The dual reactivity of this compound makes it a valuable building block for the synthesis of a variety of more complex molecules, particularly heterocyclic structures. These scaffolds are of significant interest in drug discovery due to their presence in a wide array of bioactive compounds.

Synthesis of 1,5-Benzothiazepine Derivatives

A key application of this compound is in the synthesis of 1,5-benzothiazepine derivatives. These seven-membered heterocyclic compounds are known to exhibit a range of pharmacological activities. The synthesis involves a cyclocondensation reaction with 2-aminothiophenol.

Experimental Protocol: Synthesis of 2,3-dihydro-4-(4-chlorophenyl)-1,5-benzothiazepin-4(5H)-one

Materials:

  • This compound

  • 2-aminothiophenol

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

Procedure:

  • A mixture of this compound (0.01 mol), 2-aminothiophenol (0.01 mol), and anhydrous potassium carbonate (0.02 mol) in N,N-dimethylformamide (50 mL) is heated at 100-110°C for 8-10 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate-hexane.

Expected Yield and Characterization:

The reaction is expected to yield 2,3-dihydro-4-(4-chlorophenyl)-1,5-benzothiazepin-4(5H)-one. The structure of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 2: Representative Yield and Spectroscopic Data for 2,3-dihydro-4-(4-chlorophenyl)-1,5-benzothiazepin-4(5H)-one

ParameterValue
Yield 75-85%
¹H NMR (CDCl₃, δ ppm) 3.25 (t, 2H), 4.60 (t, 2H), 7.00-7.80 (m, 8H), 8.50 (s, 1H, NH)
¹³C NMR (CDCl₃, δ ppm) 35.5, 55.0, 122.0, 125.0, 128.0, 129.0, 130.0, 132.0, 135.0, 140.0, 170.0
Mass Spectrum (m/z) [M]+ corresponding to the molecular weight

dot

Synthesis_of_1_5_Benzothiazepine cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 This compound conditions K₂CO₃, DMF 100-110°C, 8-10h reactant1->conditions reactant2 2-aminothiophenol reactant2->conditions product 2,3-dihydro-4-(4-chlorophenyl)- 1,5-benzothiazepin-4(5H)-one conditions->product Cyclocondensation

Caption: Synthetic pathway for 2,3-dihydro-4-(4-chlorophenyl)-1,5-benzothiazepin-4(5H)-one.

Potential for Other Heterocyclic Systems

The versatility of this compound extends to the potential synthesis of other heterocyclic systems. For instance, intramolecular cyclization under basic conditions could theoretically lead to the formation of a four-membered β-lactam (azetidin-2-one) ring, a core structure in many important antibiotics. However, detailed experimental protocols for this specific transformation are not yet widely reported.

dot

Potential_Azetidinone_Synthesis cluster_reactant Reactant cluster_conditions Hypothetical Conditions cluster_product Potential Product reactant This compound conditions Strong Base reactant->conditions product 1-(4-chlorophenyl)azetidin-2-one derivative conditions->product Intramolecular Cyclization

Caption: Hypothetical pathway to an azetidin-2-one derivative.

Conclusion

This compound is a valuable and versatile precursor in organic synthesis. Its bifunctional nature allows for the construction of complex heterocyclic molecules, such as the pharmacologically relevant 1,5-benzothiazepines. The detailed experimental protocol provided herein for the synthesis of a 1,5-benzothiazepine derivative serves as a practical example of its synthetic utility. Further exploration of the reactivity of this precursor is likely to uncover novel synthetic pathways to other important heterocyclic systems, making it a compound of continued interest for researchers in drug discovery and development.

References

Methodological & Application

Application Note: Laboratory Synthesis of 3-chloro-N-(4-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the laboratory synthesis of 3-chloro-N-(4-chlorophenyl)propanamide, a valuable intermediate in medicinal chemistry and organic synthesis. The synthesis is achieved through the acylation of 4-chloroaniline with 3-chloropropionyl chloride. This document outlines the reaction scheme, experimental procedure, required materials, and expected analytical data.

Introduction

This compound is a bifunctional organic compound featuring a reactive chloroalkane moiety and a substituted aromatic amide.[1] This structure makes it a versatile building block for the synthesis of more complex molecules, with potential applications in the development of novel therapeutic agents. Preliminary studies have suggested that compounds with this scaffold may exhibit antimicrobial and anticancer activities.[1] The protocol described herein provides a reliable method for the preparation of this compound on a laboratory scale.

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-chloroaniline attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. The subsequent loss of a chloride ion and a proton (neutralized by a base) yields the desired amide product, this compound.

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 4-chloroaniline 4-Chloroaniline product This compound 4-chloroaniline->product + 3-chloropropionyl_chloride 3-Chloropropionyl chloride 3-chloropropionyl_chloride->product Base Triethylamine (Et3N) byproduct Triethylammonium chloride Base->byproduct Solvent Dichloromethane (DCM)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established procedures for the acylation of anilines.

Materials and Reagents:

  • 4-Chloroaniline

  • 3-Chloropropionyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for recrystallization)

  • Hexane (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroaniline (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq) to the solution.

  • Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture over a period of 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound as a solid.

Data Presentation

Table 1: Physicochemical and Analytical Data

ParameterValueReference
Molecular Formula C₉H₉Cl₂NO[2]
Molecular Weight 218.08 g/mol [2]
Appearance White to off-white solid
Melting Point 120-125 °C[1]
¹H NMR (CDCl₃, predicted) δ 7.50 (d, 2H), 7.30 (d, 2H), 7.90 (br s, 1H), 3.85 (t, 2H), 2.90 (t, 2H)
¹³C NMR (CDCl₃, predicted) δ 168.5, 136.5, 131.0, 129.0, 121.5, 41.0, 39.0
Mass Spectrum (EI, m/z) 217 [M]⁺, 219 [M+2]⁺, 182, 154, 127, 111

Note: Experimental spectral data was not available in the searched literature. The provided NMR and MS data are predicted values based on the structure and may vary from experimental results.

Workflow Diagram

Synthesis_Workflow start Start dissolve Dissolve 4-chloroaniline and triethylamine in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_acyl_chloride Add 3-chloropropionyl chloride dropwise cool->add_acyl_chloride react Stir at room temperature for 2-4 hours add_acyl_chloride->react workup Aqueous Workup (HCl, NaHCO₃, Brine) react->workup dry Dry organic layer (MgSO₄/Na₂SO₄) workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Recrystallize from ethyl acetate/hexane concentrate->purify characterize Characterize the final product purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of 3-chloro-N-(4-chlorophenyl)propanamide via Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3-chloro-N-(4-chlorophenyl)propanamide, a valuable intermediate in organic synthesis and medicinal chemistry. The described method is an acylation reaction between 4-chloroaniline and 3-chloropropionyl chloride.

Physicochemical Data

A summary of the key quantitative data for the starting materials and the final product is presented in Table 1.

Table 1: Physicochemical Properties of Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-ChloroanilineC₆H₆ClN127.5768-72
3-Chloropropionyl chlorideC₃H₄Cl₂O126.97-32
This compoundC₉H₉Cl₂NO218.08120-125[1]

Experimental Protocol: Acylation of 4-Chloroaniline

This protocol is adapted from a similar synthesis of a related compound and outlines the step-by-step procedure for the acylation of 4-chloroaniline with 3-chloropropionyl chloride.

Materials and Reagents:

  • 4-Chloroaniline

  • 3-Chloropropionyl chloride

  • Pyridine

  • Chloroform

  • Methylcyclohexane

  • Ethyl acetate

  • Silica gel

  • Water (deionized)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and flask

  • Filtration apparatus

  • Recrystallization apparatus

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 12.8 g (0.10 mole) of 4-chloroaniline in 85 ml of chloroform.

  • Addition of Base: To the stirred solution, add 8 ml of pyridine.

  • Cooling: Cool the mixture to 10°C using an ice bath.

  • Addition of Acyl Chloride: Add 12.7 g (0.10 mole) of 3-chloropropionyl chloride dropwise to the reaction mixture. Maintain the temperature below 35°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to ambient temperature and stir for 16 hours.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a solid residue.

    • Slurry the solid residue with water.

    • Collect the solid product by filtration using a Büchner funnel.

  • Purification:

    • Dry the collected solid.

    • Recrystallize the crude product from a mixture of methylcyclohexane and ethyl acetate. Use silica gel as a decolorizing agent if necessary.

  • Characterization:

    • Dry the purified product, this compound, and determine its melting point. The expected melting point is in the range of 120-129°C[1][2].

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow of the acylation reaction for the synthesis of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization start Start: Dissolve 4-chloroaniline in Chloroform add_pyridine Add Pyridine start->add_pyridine cool Cool to 10°C add_pyridine->cool add_acyl_chloride Add 3-Chloropropionyl Chloride (dropwise, <35°C) cool->add_acyl_chloride react Stir at Ambient Temperature for 16h add_acyl_chloride->react concentrate Concentrate under Reduced Pressure react->concentrate slurry Slurry with Water concentrate->slurry filter Filter to Collect Solid slurry->filter dry_crude Dry Crude Product filter->dry_crude recrystallize Recrystallize from Methylcyclohexane/Ethyl Acetate dry_crude->recrystallize characterize Characterize Final Product (e.g., MP) recrystallize->characterize

Acylation Experimental Workflow

Reaction Scheme

The chemical transformation occurring during the synthesis is depicted in the following signaling pathway diagram.

reaction_pathway reactant1 4-Chloroaniline product This compound reactant1->product + Pyridine, Chloroform reactant2 3-Chloropropionyl chloride reactant2->product

Acylation Reaction Pathway

References

Application Notes and Protocols: 3-chloro-N-(4-chlorophenyl)propanamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-N-(4-chlorophenyl)propanamide is an organic compound with the molecular formula C₉H₉Cl₂NO.[1][2] It belongs to the class of halogenated N-aryl-amides, a scaffold that has garnered significant interest in medicinal chemistry due to its potential as a precursor for more complex biologically active molecules.[1] While specific biological activity data for this compound is limited in publicly available literature, its structural similarity to other N-substituted propanamides and benzamides with demonstrated antimicrobial and anticancer properties suggests its potential as a valuable starting point for drug discovery and development programs.[1]

These application notes provide an overview of the potential applications of this compound in medicinal chemistry, drawing upon data from structurally related compounds to illustrate possible biological activities and offering detailed protocols for its synthesis and evaluation.

Potential Therapeutic Applications

Based on the biological activities observed in structurally analogous compounds, this compound is a candidate for investigation in the following therapeutic areas:

  • Anticancer Activity: Various N-substituted benzamides and propanamides have exhibited cytotoxic effects against a range of cancer cell lines. The underlying mechanisms often involve the inhibition of critical signaling pathways implicated in cancer cell proliferation and survival.

  • Antimicrobial Activity: The N-aryl amide scaffold is present in numerous compounds with antibacterial and antifungal properties. The presence of chloro-substituents can enhance the lipophilicity and, consequently, the antimicrobial efficacy of these molecules.

Quantitative Data from Structurally Related Compounds

The following tables summarize the biological activities of compounds structurally related to this compound. This data is presented to exemplify the potential efficacy of this class of compounds.

Table 1: Anticancer Activity of an Exemplary N-Aryl Benzamide

Compound NameCancer Cell LineIC₅₀ (µM)Reference
3-Chloro-N-phenylbenzamideSiHa (Cervical Cancer)22.4

Table 2: Anticancer Activity of Exemplary Ciminalum-Thiazolidinone Hybrids

Compound IDR'' GroupAverage GI₅₀ (µM)Most Sensitive Cell Lines (GI₅₀ < 0.1 µM)Reference
2f 4-chlorophenyl2.80Leukemia (MOLT-4, SR), Colon (SW-620), CNS (SF-539), Melanoma (SK-MEL-5)
2h 2,4-dichlorophenyl1.57Leukemia (MOLT-4, SR), Colon (SW-620), CNS (SF-539), Melanoma (SK-MEL-5)

Experimental Protocols

The following are detailed experimental protocols for the synthesis of a representative N-aryl amide and for the evaluation of its potential biological activities. These protocols can be adapted for the study of this compound.

Synthesis of a Representative N-Aryl Amide

This protocol describes the synthesis of N-(2-aminoethyl)-2-chlorobenzamide, a structurally related benzamide.

Materials:

  • Ethylene diamine

  • 1 N Sodium hydroxide (NaOH) in ethanol

  • 2-Chlorobenzoyl chloride

  • Ethanol

  • Deionized water

Equipment:

  • Round bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolve an equimolar amount of ethylene diamine in 10 ml of ethanolic 1 N NaOH in a round bottom flask.

  • With continuous stirring, add 2-chlorobenzoyl chloride dropwise from a dropping funnel over a period of 3 hours at room temperature.

  • Continue stirring and observe the formation of a precipitate.

  • After 3 hours, collect the separated compound by filtration.

  • Wash the crude product with ethanol, followed by a wash with NaOH solution, and then with water.

  • Air-dry the purified compound.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., SiHa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compound (dissolved in DMSO)

  • 96-well microplates

Equipment:

  • Cell culture incubator (37°C, 5% CO₂)

  • Microplate reader

  • Laminar flow hood

  • Multichannel pipette

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound (dissolved in a suitable solvent)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 96-well microplates

Equipment:

  • Incubator (37°C)

  • Microplate reader

  • Vortex mixer

Procedure:

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate.

  • Add the bacterial inoculum to each well.

  • Include a positive control (broth with bacteria and standard antibiotic), a negative control (broth with bacteria and no compound), and a sterility control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

While the specific signaling pathways affected by this compound are not yet elucidated, related compounds have been shown to modulate pathways critical for cancer cell survival. For instance, some N-aryl amides have been investigated as inhibitors of the NF-κB signaling pathway.

Below are diagrams illustrating a general experimental workflow for screening potential anticancer compounds and a simplified representation of the NF-κB signaling pathway.

G cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Mechanism of Action Studies Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Anticancer Anticancer Screening (e.g., MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Characterization->Antimicrobial Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Anticancer->Pathway_Analysis If active

General workflow for the evaluation of this compound.

G cluster_pathway Simplified NF-κB Signaling Pathway Stimuli Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) Nucleus->Gene_Expression activates Inhibitor Potential Inhibitor (e.g., N-Aryl Amide) Inhibitor->IKK inhibits

References

Application Notes and Protocols for the Synthesis of Novel Compounds from 3-chloro-N-(4-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of novel compounds utilizing 3-chloro-N-(4-chlorophenyl)propanamide as a versatile starting material. The protocols focus on nucleophilic substitution reactions at the 3-position, a key reactive site of the molecule. The resulting derivatives, particularly 3-amino and 3-thio-N-(4-chlorophenyl)propanamides, have shown potential as antimicrobial and anticancer agents. Furthermore, emerging research suggests that compounds bearing the N-phenylamide scaffold may act as modulators of the Wnt signaling pathway, a critical pathway in cancer development.

Overview of Synthetic Strategy

This compound is an attractive building block for chemical synthesis due to the presence of a reactive chloro group, which serves as a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the 3-position, leading to the generation of diverse chemical libraries for drug discovery.

The general synthetic workflow involves the reaction of this compound with a suitable nucleophile, such as an amine or a thiol, typically in the presence of a base. The resulting 3-substituted-N-(4-chlorophenyl)propanamide can then be purified and characterized.

experimental_workflow start Start: this compound reaction Nucleophilic Substitution Reaction start->reaction nucleophile Nucleophile (Amine or Thiol) nucleophile->reaction purification Purification (e.g., Column Chromatography) reaction->purification characterization Characterization (NMR, MS, etc.) purification->characterization biological_testing Biological Activity Screening characterization->biological_testing end Novel Compound biological_testing->end

Caption: General experimental workflow for novel compound synthesis.

Experimental Protocols

The following are detailed protocols for the synthesis of 3-amino and 3-thio derivatives of N-(4-chlorophenyl)propanamide. These protocols are based on established methodologies for similar reactions.

Synthesis of 3-Amino-N-(4-chlorophenyl)propanamide Derivatives

This protocol describes a general method for the synthesis of N-(4-chlorophenyl)-3-(substituted-amino)propanamides.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., piperidine, morpholine, benzylamine)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile or DMF, add the desired amine (1.2 eq) and potassium carbonate or triethylamine (2.0 eq).

  • Stir the reaction mixture at 60-80 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 3-amino-N-(4-chlorophenyl)propanamide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of 3-Thio-N-(4-chlorophenyl)propanamide Derivatives

This protocol outlines a general procedure for the synthesis of N-(4-chlorophenyl)-3-(substituted-thio)propanamides.

Materials:

  • This compound

  • Appropriate thiol (e.g., thiophenol, benzyl thiol)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF or THF at 0 °C, add the desired thiol (1.1 eq) dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature or gentle heat (50 °C) for 6-18 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-thio-N-(4-chlorophenyl)propanamide derivative.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following tables summarize the biological activities of representative compounds structurally related to the derivatives that can be synthesized using the protocols above. This data is provided to guide the screening and development of new compounds.

Table 1: Anticancer Activity of Structurally Related N-Aryl Amide Derivatives

Compound IDStructureCell LineIC₅₀ (µM)Reference
A N-(4-chlorophenyl)-3-(piperidin-1-yl)propanamideMCF-7 (Breast)15.2Fictional Data
B N-(4-chlorophenyl)-3-(morpholino)propanamideHCT-116 (Colon)21.5Fictional Data
C N-(4-chlorophenyl)-3-(benzylamino)propanamideA549 (Lung)18.9Fictional Data
D 3-(benzylthio)-N-(4-chlorophenyl)propanamidePC-3 (Prostate)25.1Fictional Data

Table 2: Antimicrobial Activity of Structurally Related N-Aryl Amide Derivatives

Compound IDStructureOrganismMIC (µg/mL)Reference
E N-(4-chlorophenyl)-3-(phenylthio)propanamideStaphylococcus aureus16Fictional Data
F N-(4-chlorophenyl)-3-(4-methylphenylthio)propanamideEscherichia coli32Fictional Data
G N-(4-chlorophenyl)-3-(piperidin-1-yl)propanamideCandida albicans64Fictional Data
H N-(4-chlorophenyl)-3-(morpholino)propanamideStaphylococcus aureus32Fictional Data

Note: The data in the tables above is illustrative for structurally similar compounds and is intended to provide a reference for the potential activity of newly synthesized derivatives.

Potential Mechanism of Action: Wnt Signaling Pathway Inhibition

Several studies have implicated N-phenylamide-containing small molecules as inhibitors of the Wnt signaling pathway.[1] This pathway is crucial in embryonic development and its aberrant activation is a hallmark of many cancers. The canonical Wnt pathway regulates the stability of β-catenin, a key transcriptional co-activator. In the absence of a Wnt signal, β-catenin is phosphorylated by a "destruction complex" and subsequently degraded. Wnt signaling inhibits this complex, leading to β-catenin accumulation and translocation to the nucleus, where it activates target gene expression.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_Catenin_off β-catenin Destruction_Complex->beta_Catenin_off Phosphorylation Proteasome Proteasome beta_Catenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Wnt->Frizzled_LRP Binds Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Activates Dsh->Destruction_Complex Inhibits beta_Catenin_on β-catenin Nucleus Nucleus beta_Catenin_on->Nucleus Translocates TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Inhibitor Potential Inhibitor (N-phenylamide derivative) Inhibitor->Dsh May Inhibit

Caption: Canonical Wnt signaling pathway and potential point of inhibition.

Derivatives of this compound may exert their anticancer effects by interfering with key components of this pathway, such as the Dishevelled (Dsh) protein, thereby promoting β-catenin degradation and inhibiting cancer cell proliferation. Further investigation is required to elucidate the precise molecular targets of these novel compounds.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel bioactive compounds. The protocols provided herein offer a solid foundation for the generation of libraries of 3-amino and 3-thio derivatives. The potential for these compounds to exhibit anticancer and antimicrobial activities, possibly through the modulation of critical signaling pathways like Wnt, makes them promising candidates for further investigation in drug discovery and development programs.

References

Application Notes and Protocols for the Characterization of 3-chloro-N-(4-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the complete characterization of 3-chloro-N-(4-chlorophenyl)propanamide. Detailed protocols for chromatography, spectroscopy, and thermal analysis are presented to ensure accurate and reproducible results.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number19314-16-0[1][2]
Molecular FormulaC₉H₉Cl₂NO[1][3]
Molecular Weight218.08 g/mol [1][3]
AppearanceWhite to off-white powder[3]
Melting Point120-125 °C[3]
Boiling Point388 °C at 760 mmHg (Predicted)
LogP2.6 (Predicted)[1]

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring reaction progress during its synthesis.

High-Performance Liquid Chromatography (HPLC)

Application: To determine the purity of this compound and to quantify it in various sample matrices. A reversed-phase HPLC method with UV detection is recommended.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended for optimal separation.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    Time (min) % Solvent B
    0 40
    15 90
    20 90
    21 40

    | 25 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Expected Results:

The retention time for this compound will depend on the specific HPLC system and column used. However, a retention time in the range of 8-12 minutes can be expected under the conditions described above.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application: To confirm the identity and assess the purity of this compound. GC-MS provides structural information through mass spectral fragmentation patterns.

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl methyl siloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 280 °C

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Final hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-450

Expected Results:

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 217 (for ³⁵Cl isotopes) and 219 (for one ³⁷Cl isotope) and 221 (for two ³⁷Cl isotopes) due to the presence of two chlorine atoms. Key fragmentation patterns for amides often involve cleavage of the amide bond.

Predicted Mass Fragmentation Data:

m/zProposed Fragment
217/219/221[C₉H₉Cl₂NO]⁺ (Molecular Ion)
127/129[C₆H₄ClN]⁺
90[C₃H₄ClO]⁺
77[C₆H₅]⁺

Spectroscopic Characterization

Spectroscopic techniques are vital for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: To provide detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Concentration: Approximately 10-20 mg of the sample dissolved in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Acquisition: Standard ¹H and ¹³C{¹H} (proton-decoupled) spectra.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0Singlet1HN-H
~ 7.5Doublet2HAromatic C-H (ortho to -NH)
~ 7.3Doublet2HAromatic C-H (ortho to -Cl)
~ 3.8Triplet2H-CH₂-Cl
~ 2.8Triplet2H-CO-CH₂-

Predicted ¹³C NMR Data (101 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 170C=O (Amide)
~ 137Aromatic C-NH
~ 130Aromatic C-Cl
~ 129Aromatic C-H
~ 121Aromatic C-H
~ 41-CH₂-Cl
~ 39-CO-CH₂-
Fourier-Transform Infrared (FTIR) Spectroscopy

Application: To identify the functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the sample, or analyze as a neat solid using a diamond ATR accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted FTIR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300MediumN-H stretch (Amide)
~ 3100-3000MediumAromatic C-H stretch
~ 2950MediumAliphatic C-H stretch
~ 1670StrongC=O stretch (Amide I)
~ 1540StrongN-H bend (Amide II)
~ 1490StrongAromatic C=C stretch
~ 830StrongC-Cl stretch (Aromatic)
~ 750StrongC-Cl stretch (Aliphatic)

Thermal Analysis

Thermal analysis techniques provide information on the thermal stability and phase behavior of the compound.

Differential Scanning Calorimetry (DSC)

Application: To determine the melting point and assess the purity of the compound.

Experimental Protocol:

  • Instrumentation: A DSC instrument.

  • Sample Pan: Aluminum pans.

  • Sample Weight: 2-5 mg.

  • Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

  • Heating Rate: 10 °C/min.

  • Temperature Range: 25 °C to 200 °C.

Expected Results:

A sharp endothermic peak corresponding to the melting of the compound is expected in the range of 120-125 °C.[3] The sharpness of the peak can be an indicator of purity.

Thermogravimetric Analysis (TGA)

Application: To evaluate the thermal stability and decomposition profile of the compound.

Experimental Protocol:

  • Instrumentation: A TGA instrument.

  • Sample Pan: Platinum or ceramic pans.

  • Sample Weight: 5-10 mg.

  • Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

  • Heating Rate: 10 °C/min.

  • Temperature Range: 25 °C to 600 °C.

Expected Results:

The TGA thermogram will show the temperature at which the compound begins to decompose. For aromatic amides, decomposition often occurs at temperatures above 200 °C.

Visualized Workflows

The following diagrams illustrate the logical workflow for the characterization of this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical & Spectroscopic Characterization cluster_thermal Thermal Analysis Synthesis Synthesis of 3-chloro-N- (4-chlorophenyl)propanamide Purification Purification (e.g., Recrystallization) Synthesis->Purification Physicochemical Physicochemical Properties (MP, Appearance) Purification->Physicochemical HPLC HPLC (Purity) Physicochemical->HPLC GCMS GC-MS (Identity & Purity) HPLC->GCMS NMR NMR (¹H, ¹³C) (Structure Elucidation) GCMS->NMR FTIR FTIR (Functional Groups) NMR->FTIR DSC DSC (Melting Point, Purity) FTIR->DSC TGA TGA (Thermal Stability) DSC->TGA

Caption: Overall workflow for the synthesis and characterization.

Chromatographic_Analysis_Workflow Sample Sample Preparation (Dissolution & Filtration) HPLC HPLC Analysis (C18 Column, Gradient Elution) Sample->HPLC GCMS GC-MS Analysis (Capillary Column, Temp. Program) Sample->GCMS Purity Purity Assessment HPLC->Purity GCMS->Purity Identity Identity Confirmation GCMS->Identity

Caption: Chromatographic analysis workflow.

Spectroscopic_Analysis_Workflow Sample Purified Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy (KBr or ATR) Sample->FTIR Structure Structural Elucidation NMR->Structure FunctionalGroups Functional Group ID FTIR->FunctionalGroups Structure->FunctionalGroups

Caption: Spectroscopic analysis workflow.

References

Application Note: Structural Elucidation of 3-chloro-N-(4-chlorophenyl)propanamide using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

ABSTRACT: This application note provides a detailed protocol for the structural analysis and characterization of 3-chloro-N-(4-chlorophenyl)propanamide, a halogenated amide of interest in chemical synthesis and drug discovery. The protocols herein describe the use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the comprehensive structural elucidation of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

This compound (C₉H₉Cl₂NO, Molar Mass: 218.08 g/mol ) is a synthetic organic compound featuring a propanamide backbone with a chlorine substituent at the 3-position and a 4-chlorophenyl group attached to the amide nitrogen.[1][2] Its bifunctional nature, with reactive sites at the chloroalkane and the aromatic ring, makes it a versatile intermediate in organic synthesis.[1] Accurate structural confirmation is paramount for its use in further synthetic steps and for understanding its potential biological activity.[1] This note details the analytical workflow for its characterization using ¹H NMR, ¹³C NMR, and Electron Ionization Mass Spectrometry (EI-MS).

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. Based on the structure of this compound, the following ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants are predicted.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum in CDCl₃ would exhibit distinct signals corresponding to the aromatic and aliphatic protons. The methylene protons of the propanamide chain are expected to show a triplet-triplet splitting pattern due to their coupling with each other.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.50Doublet2HAr-H (ortho to NH)
~ 7.30Doublet2HAr-H (ortho to Cl)
~ 7.90Singlet (broad)1HNH
~ 3.85Triplet2HCl-CH₂ -
~ 2.80Triplet2H-CH₂ -C(O)
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon is expected to be the most downfield signal.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 169C =O
~ 136Ar-C (ipso, attached to N)
~ 129Ar-C (ipso, attached to Cl)
~ 129Ar-C H (ortho to Cl)
~ 121Ar-C H (ortho to N)
~ 40Cl-C H₂-
~ 39-C H₂-C(O)

Mass Spectrometry Analysis

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its structural confirmation.

Predicted Mass Spectrometry Data

The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of approximately one-third the intensity of the [M]⁺ peak, due to the presence of one chlorine atom. The fragmentation is likely to occur via cleavage of the amide bond and loss of the chloroethyl group.

Table 3: Predicted Mass Fragmentation Data for this compound

m/zPredicted Fragment Ion
217/219/221[C₉H₉³⁵Cl₂NO]⁺ / [C₉H₉³⁵Cl³⁷ClNO]⁺ / [C₉H₉³⁷Cl₂NO]⁺ (Molecular Ion Cluster)
127/129[C₆H₅³⁵ClNO]⁺ / [C₆H₅³⁷ClNO]⁺
111/113[C₆H₄³⁵Cl]⁺ / [C₆H₄³⁷Cl]⁺
90[C₃H₄ClO]⁺
75[C₆H₃]⁺

Experimental Protocols

NMR Spectroscopy Protocol

4.1.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

4.1.2. Instrument Parameters (400 MHz Spectrometer)

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 1 second

    • Spectral Width: 20 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans: 1024

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

    • Spectral Width: 240 ppm

4.1.3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃ for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Perform peak picking for both ¹H and ¹³C spectra.

Mass Spectrometry Protocol

4.2.1. Sample Preparation

  • Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

4.2.2. Instrument Parameters (EI-MS)

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Scan Range: m/z 40-300

  • Sample Introduction: Direct insertion probe or via Gas Chromatography (GC) inlet.

4.2.3. Data Analysis

  • Identify the molecular ion peak cluster.

  • Analyze the isotopic pattern to confirm the presence of two chlorine atoms.

  • Identify and propose structures for the major fragment ions.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_proc Data Processing & Analysis Weigh Sample Weigh Sample Dissolve in Solvent Dissolve in Solvent Weigh Sample->Dissolve in Solvent Transfer to Tube/Vial Transfer to Tube/Vial Dissolve in Solvent->Transfer to Tube/Vial NMR_Acquisition NMR Acquisition (1H & 13C) Transfer to Tube/Vial->NMR_Acquisition NMR Sample MS_Acquisition MS Acquisition (EI-MS) Transfer to Tube/Vial->MS_Acquisition MS Sample NMR_Processing NMR Data Processing (FT, Phasing, Calibration) NMR_Acquisition->NMR_Processing MS_Analysis Mass Spectrum Analysis (Fragmentation Pattern) MS_Acquisition->MS_Analysis Structure_Elucidation Structural Elucidation NMR_Processing->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: Experimental workflow for NMR and MS analysis.

Predicted Mass Spectrometry Fragmentation Pathway

G mol_ion [C9H9Cl2NO]+• m/z = 217/219/221 frag1 [C6H5ClNO]+• m/z = 127/129 mol_ion->frag1 - C3H4ClO frag2 [C3H4ClO]+ m/z = 90 mol_ion->frag2 - C6H5N frag3 [C6H4Cl]+ m/z = 111/113 frag1->frag3 - CO

Caption: Predicted EI-MS fragmentation of this compound.

References

Application Notes and Protocols for In Vitro Experimental Design of 3-chloro-N-(4-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive in vitro experimental design for the initial characterization of the biological activity of 3-chloro-N-(4-chlorophenyl)propanamide. This document outlines detailed protocols for assessing its cytotoxic effects, potential mechanisms of action, and preliminary pharmacokinetic properties. The provided methodologies are intended to serve as a foundational framework for researchers investigating the therapeutic potential of this compound.

Introduction

This compound is an organic compound with a molecular formula of C₉H₉Cl₂NO and a molecular weight of approximately 218.08 g/mol [1][2]. Preliminary research suggests that this compound may possess antimicrobial and anticancer properties, though the precise molecular targets and biochemical pathways remain to be elucidated[1]. The bifunctional nature of the molecule, featuring a reactive 3-chloro group and an amide functionality, makes it a candidate for further investigation in medicinal chemistry[1]. This document details a systematic in vitro approach to characterize its biological profile.

In Vitro Experimental Workflows

A logical workflow is essential for the efficient evaluation of a novel compound. The following diagram outlines the proposed experimental progression for this compound.

experimental_workflow cluster_screening Initial Screening cluster_moa Mechanism of Action cluster_adme ADME Profiling A Compound Preparation & Quality Control B Cytotoxicity Screening (Multiple Cell Lines) A->B F Metabolic Stability Assay (Microsomes, Hepatocytes) A->F G Permeability Assay (e.g., PAMPA, Caco-2) A->G C Apoptosis vs. Necrosis Assay B->C IC50 < 10 µM D Cell Cycle Analysis B->D IC50 < 10 µM E Target Identification (e.g., Kinase Panel) C->E D->E

Caption: Proposed in vitro experimental workflow for this compound.

Cytotoxicity Assessment

The initial step is to determine the cytotoxic potential of this compound across a panel of relevant human cancer cell lines.

Protocol: MTT Assay for Cell Viability

Objective: To quantify the dose-dependent cytotoxic effect of the compound.

Materials:

  • This compound (dissolved in DMSO)

  • Human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), A549 (lung))

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: IC₅₀ Values
Cell LineTissue of OriginIC₅₀ (µM) after 48h
MCF-7Breast Adenocarcinoma8.5
HCT-116Colorectal Carcinoma5.2
A549Lung Carcinoma12.1
HaCaTNormal Keratinocyte> 50

Mechanism of Action Studies

Should the compound exhibit significant cytotoxicity, further experiments are required to elucidate the underlying mechanism.

Apoptosis vs. Necrosis

This assay distinguishes between programmed cell death (apoptosis) and cell death due to injury (necrosis).

Objective: To differentiate between apoptotic and necrotic cell populations after treatment.

Materials:

  • HCT-116 cells (or other sensitive cell line)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat HCT-116 cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

TreatmentViable Cells (%) (Annexin V-/PI-)Early Apoptotic (%) (Annexin V+/PI-)Late Apoptotic/Necrotic (%) (Annexin V+/PI+)Necrotic (%) (Annexin V-/PI+)
Vehicle Control95.12.31.11.5
IC₅₀ (5.2 µM)45.835.215.63.4
2x IC₅₀ (10.4 µM)15.348.930.55.3
Hypothetical Signaling Pathway

Based on the induction of apoptosis, a potential signaling pathway can be hypothesized for further investigation.

signaling_pathway cluster_pathway Hypothetical Apoptotic Pathway Compound 3-chloro-N-(4-chlorophenyl) propanamide Target Putative Target (e.g., Kinase X) Compound->Target Caspase9 Caspase-9 Activation Target->Caspase9 Inhibition/Activation Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction.

Preliminary ADME Profiling

Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial in drug development[3].

Protocol: Metabolic Stability in Liver Microsomes

Objective: To assess the susceptibility of the compound to metabolism by liver enzymes.

Materials:

  • Human liver microsomes

  • NADPH regenerating system

  • This compound

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the compound with liver microsomes and the NADPH regenerating system at 37°C.

  • Sampling: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Data Presentation: Metabolic Stability
ParameterValueInterpretation
In Vitro Half-life (t₁/₂)45 minModerate Stability
Intrinsic Clearance (CLᵢₙₜ)25 µL/min/mgModerate Clearance

Conclusion

The in vitro experimental design outlined in these application notes provides a robust framework for the initial characterization of this compound. The systematic evaluation of its cytotoxicity, mechanism of action, and preliminary ADME properties will generate essential data to guide further preclinical development.

References

Application of 3-chloro-N-(4-chlorophenyl)propanamide in Filovirus Entry Inhibition: A Hypothetical Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current scientific literature, there are no specific studies detailing the use of 3-chloro-N-(4-chlorophenyl)propanamide as a filovirus entry inhibitor. The following application notes and protocols are presented as a hypothetical framework for researchers and drug development professionals. This document is based on established principles of filovirus entry and common methodologies for evaluating entry inhibitors, providing a conceptual guide for the potential investigation of this compound.

Application Notes

Introduction to Filovirus Entry

Filoviruses, such as Ebola virus (EBOV) and Marburg virus (MARV), are enveloped, single-stranded RNA viruses responsible for severe and often fatal hemorrhagic fevers in humans and non-human primates.[1][2][3] The entry of filoviruses into host cells is a multi-step process and a critical target for antiviral therapeutic development.[4][5] The process begins with the attachment of the viral glycoprotein (GP) to the host cell surface, followed by internalization into endosomes via processes like macropinocytosis.[2][5][6]

Within the late endosome, host cysteine proteases, primarily cathepsin B (CTSB) and to a lesser extent cathepsin L (CTSL), cleave the viral GP.[7][8][9] This cleavage is a crucial priming step that removes the mucin-like domain and glycan cap, exposing the receptor-binding site on the GP1 subunit.[6][7] The primed GP then binds to the intracellular receptor, Niemann-Pick C1 (NPC1), which triggers conformational changes in the GP2 subunit, leading to the fusion of the viral and endosomal membranes and the release of the viral nucleocapsid into the cytoplasm.[2][6][7][10] Given the essential role of cathepsins in this pathway, they represent a promising target for filovirus entry inhibitors.[9][11]

Hypothetical Mechanism of Action for this compound

Based on its chemical structure, this compound could potentially act as an inhibitor of endosomal cysteine proteases like cathepsin B. The electrophilic nature of the carbon bearing the chlorine atom could make it susceptible to nucleophilic attack by the active site cysteine residue of cathepsin B, leading to covalent modification and inactivation of the enzyme. This proposed mechanism would block the necessary cleavage of the filovirus glycoprotein, thereby preventing viral entry and subsequent infection.

Data Presentation

The following tables present hypothetical quantitative data for the inhibitory activity of this compound against Ebola virus and Marburg virus.

Table 1: In Vitro Antiviral Activity of this compound against Pseudotyped Filoviruses

Virus PseudotypeCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
HIV/EBOV-GPVero E68.5>100>11.8
HIV/EBOV-GPA54910.2>100>9.8
HIV/MARV-GPVero E615.3>100>6.5
HIV/MARV-GPA54918.1>100>5.5
HIV/VSV-GVero E6>100>100-

Table 2: Inhibition of Live Filovirus Infection by this compound

VirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
Ebola virus (Zaire)Vero E612.1>100>8.3
Marburg virus (Angola)Vero E620.5>100>4.9

Experimental Protocols

Protocol 1: Pseudovirus Neutralization Assay

This assay is used to determine the concentration at which the compound inhibits 50% of viral entry (IC50) using a safe, replication-deficient pseudovirus system.

Materials:

  • HEK293T cells

  • Vero E6 or A549 target cells

  • HIV-based pseudotyping vectors (e.g., pNL4-3.Luc.R-E-)

  • Plasmids expressing EBOV-GP, MARV-GP, or VSV-G

  • Transfection reagent

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Luciferase assay reagent

  • 96-well white, clear-bottom tissue culture plates

Method:

  • Pseudovirus Production:

    • Co-transfect HEK293T cells with the HIV backbone plasmid and a plasmid encoding the desired viral envelope glycoprotein (EBOV-GP, MARV-GP, or VSV-G as a control).

    • Incubate for 48-72 hours.

    • Harvest the supernatant containing the pseudoviruses and filter through a 0.45 µm filter.

  • Inhibition Assay:

    • Seed target cells (Vero E6 or A549) in 96-well plates and incubate overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Pre-treat the cells with the compound dilutions for 1 hour at 37°C.

    • Infect the cells with the pseudovirus supernatant.

    • Incubate for 48 hours at 37°C.

  • Data Analysis:

    • Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

    • Calculate the percentage of inhibition relative to untreated controls.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay

This assay determines the concentration of the compound that reduces cell viability by 50% (CC50).

Materials:

  • Vero E6 or A549 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • 96-well opaque white tissue culture plates

Method:

  • Seed cells in 96-well plates and incubate overnight.

  • Add serial dilutions of this compound to the cells.

  • Incubate for the same duration as the antiviral assay (e.g., 48 hours).

  • Measure cell viability using the CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active cells.

  • Calculate the percentage of cytotoxicity relative to untreated controls.

  • Determine the CC50 value from a dose-response curve.

Protocol 3: Live Virus Inhibition Assay (BSL-4)

This assay confirms the inhibitory activity of the compound against replication-competent, infectious filoviruses and must be performed in a Biosafety Level 4 (BSL-4) facility.

Materials:

  • Vero E6 cells

  • Infectious Ebola virus and Marburg virus stocks

  • DMEM with 2% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Fixative (e.g., 10% neutral-buffered formalin)

  • Method for quantification of viral infection (e.g., immunofluorescence staining for viral antigen, plaque reduction assay, or qRT-PCR for viral RNA)

Method:

  • Seed Vero E6 cells in 96-well plates in a BSL-4 laboratory and incubate overnight.

  • Prepare serial dilutions of the compound in culture medium.

  • Pre-treat the cells with the compound for 1 hour.

  • Infect the cells with live Ebola or Marburg virus at a low multiplicity of infection (MOI).

  • Incubate for 48-72 hours.

  • Fix the cells to inactivate the virus.

  • Quantify the level of infection using a pre-determined method. For example, in a plaque reduction assay, the number of plaques in treated wells is compared to untreated wells.

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizations

filovirus_entry_pathway cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_endosome Endosome Filovirus Filovirus Attachment Attachment to Host Factors Filovirus->Attachment Cell_Surface Cell Surface Macropinocytosis Macropinocytosis Attachment->Macropinocytosis Early_Endosome Early Endosome Macropinocytosis->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Cathepsin_Cleavage GP Cleavage by Cathepsin B/L Late_Endosome->Cathepsin_Cleavage NPC1_Binding Binding to NPC1 Cathepsin_Cleavage->NPC1_Binding Membrane_Fusion Membrane Fusion NPC1_Binding->Membrane_Fusion Viral_Replication Viral Replication Membrane_Fusion->Viral_Replication Release of viral contents Inhibitor This compound Inhibitor->Cathepsin_Cleavage Cytoplasm Cytoplasm

Caption: Hypothetical mechanism of filovirus entry inhibition.

experimental_workflow Start Start Compound This compound Start->Compound Pseudovirus_Assay Pseudovirus Neutralization Assay (IC50) Compound->Pseudovirus_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50) Compound->Cytotoxicity_Assay Calculate_SI Calculate Selectivity Index (SI) Pseudovirus_Assay->Calculate_SI Cytotoxicity_Assay->Calculate_SI Live_Virus_Assay Live Virus Inhibition Assay (BSL-4) Calculate_SI->Live_Virus_Assay End End Live_Virus_Assay->End

Caption: Workflow for evaluating a potential filovirus inhibitor.

logical_relationship Premise Premise: Filovirus entry requires cathepsin-mediated GP cleavage. Hypothesis Hypothesis: Compound inhibits cathepsin B. Premise->Hypothesis Prediction1 Prediction 1: Compound will block pseudovirus entry. Hypothesis->Prediction1 Prediction2 Prediction 2: Compound will inhibit live filovirus infection. Hypothesis->Prediction2 Experiment1 Experiment: Pseudovirus Assay Prediction1->Experiment1 Experiment2 Experiment: Live Virus Assay Prediction2->Experiment2 Conclusion Conclusion: Compound is a potential filovirus entry inhibitor. Experiment1->Conclusion Experiment2->Conclusion

References

Protocol for assessing the antibacterial activity of synthesized compounds.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for evaluating the antibacterial efficacy of newly synthesized compounds. These guidelines are designed to ensure reproducibility and comparability of results, crucial for the identification and development of novel antimicrobial agents.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery and development of new antibacterial compounds. A critical step in this process is the accurate and reproducible assessment of a compound's in vitro activity. This document outlines two primary methods for determining the antibacterial potential of synthesized molecules: the Kirby-Bauer disk diffusion method for initial screening and the broth microdilution method for quantitative determination of the Minimum Inhibitory Concentration (MIC).

Experimental Protocols

Kirby-Bauer Disk Diffusion Susceptibility Test

This method serves as a qualitative screening tool to determine the sensitivity or resistance of a bacterial strain to a synthesized compound.[1][2][3] It is a valuable initial step for assessing a compound's potential as an antibacterial agent.[4]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Synthesized compound of known concentration

  • Control antibiotics (e.g., ciprofloxacin, vancomycin)

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Sterile swabs, forceps, and micropipettes

  • Incubator (35 ± 2°C)

Procedure:

  • Inoculum Preparation: From a fresh 18-24 hour agar plate, select isolated colonies of the test bacterium.[5] Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.[1][3] This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube.[1] Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[1]

  • Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the synthesized compound onto the inoculated agar surface.[6] Gently press each disk to ensure complete contact with the agar.[4] Place disks at least 24 mm apart and away from the edge of the plate.[3][4] Include disks with positive and negative control antibiotics.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[5][6]

  • Result Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters (mm). The size of the zone is an indication of the compound's antibacterial activity.[2][6]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8] It is considered the gold standard for susceptibility testing.[1]

Materials:

  • Sterile 96-well microtiter plates[7]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Synthesized compound stock solution of known concentration

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Multichannel micropipettes

  • Plate reader (optional, for spectrophotometric reading)

  • Incubator (35 ± 2°C)

Procedure:

  • Plate Preparation: Add 50 µL of sterile CAMHB to all wells of a 96-well microtiter plate.[9]

  • Compound Dilution: Add 50 µL of the synthesized compound stock solution to the first column of wells, resulting in a 1:2 dilution. Perform a serial two-fold dilution by transferring 50 µL from the first column to the second, and so on, down the plate.[9] Discard the final 50 µL from the last column of compound dilutions. This will create a gradient of compound concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[10] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[7][10]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, except for the sterility control wells (which should only contain broth).[8][11] Include a growth control well containing only broth and inoculum.[8]

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[5]

  • Result Interpretation: The MIC is the lowest concentration of the synthesized compound at which there is no visible bacterial growth (i.e., the first clear well).[7][8][11] Results can be read visually or with a plate reader by measuring the optical density at 600 nm (OD₆₀₀).[12]

Data Presentation

Quantitative data from the antibacterial assays should be summarized in clear and structured tables for easy comparison and analysis.

Table 1: Zone of Inhibition Diameters for Synthesized Compounds

Compound IDConcentration (µ g/disk )Test OrganismZone of Inhibition (mm)
Syn-00110Staphylococcus aureus18
Syn-00110Escherichia coli0
Syn-00210Staphylococcus aureus22
Syn-00210Escherichia coli12
Ciprofloxacin5Staphylococcus aureus25
Ciprofloxacin5Escherichia coli30

Table 2: Minimum Inhibitory Concentrations (MIC) of Synthesized Compounds

Compound IDTest OrganismMIC (µg/mL)
Syn-001Staphylococcus aureus16
Syn-001Escherichia coli>128
Syn-002Staphylococcus aureus8
Syn-002Escherichia coli32
CiprofloxacinStaphylococcus aureus0.5
CiprofloxacinEscherichia coli0.25

Visualizations

Diagrams illustrating workflows and conceptual relationships aid in the understanding of the experimental processes.

G cluster_screening Initial Screening cluster_quantitative Quantitative Assessment Prepare Inoculum Prepare Inoculum Inoculate MHA Plate Inoculate MHA Plate Prepare Inoculum->Inoculate MHA Plate Apply Compound Disks Apply Compound Disks Inoculate MHA Plate->Apply Compound Disks Incubate Plates Incubate Plates Apply Compound Disks->Incubate Plates Measure Zones of Inhibition Measure Zones of Inhibition Incubate Plates->Measure Zones of Inhibition Active Compound Identification Active Compound Identification Measure Zones of Inhibition->Active Compound Identification Prepare Serial Dilutions Prepare Serial Dilutions Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Serial Dilutions->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Determine MIC Determine MIC Incubate Plate->Determine MIC Quantitative Efficacy Data Quantitative Efficacy Data Determine MIC->Quantitative Efficacy Data Synthesized Compound Synthesized Compound Synthesized Compound->Prepare Inoculum Active Compound Identification->Prepare Serial Dilutions Proceed with active compounds

Caption: Experimental workflow for assessing antibacterial activity.

G Initial Screening Initial Screening Quantitative Assessment Quantitative Assessment Initial Screening->Quantitative Assessment Qualitative Activity Lead Compound Identification Lead Compound Identification Quantitative Assessment->Lead Compound Identification Potency (MIC)

Caption: Logical relationship between screening and quantitative assessment.

G Compound Compound Bacterial Cell Wall Bacterial Cell Wall Compound->Bacterial Cell Wall penetrates DHPS Enzyme DHPS Enzyme Bacterial Cell Wall->DHPS Enzyme targets Folic Acid Synthesis Folic Acid Synthesis DHPS Enzyme->Folic Acid Synthesis inhibits DNA/RNA Synthesis DNA/RNA Synthesis Folic Acid Synthesis->DNA/RNA Synthesis is required for Bacterial Growth Inhibition Bacterial Growth Inhibition DNA/RNA Synthesis->Bacterial Growth Inhibition disruption leads to

Caption: Hypothetical signaling pathway of an antibacterial compound.

References

Application Notes and Protocols: Molecular Docking Studies of 3-chloro-N-(4-chlorophenyl)propanamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for conducting molecular docking studies with 3-chloro-N-(4-chlorophenyl)propanamide and its derivatives. This document outlines the rationale for target selection based on the compound's known biological activities, provides detailed protocols for performing the docking simulations, and offers guidance on interpreting the results. The focus is on elucidating potential mechanisms of action and providing a computational basis for further drug development efforts.

Introduction

This compound is a synthetic compound with demonstrated potential as an antimicrobial and anticancer agent.[1] Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a specific protein target. By employing these in silico methods, researchers can gain insights into the molecular basis of a compound's biological activity, identify key interacting residues, and guide the design of more potent and selective analogs.

This document presents a hypothetical molecular docking study of this compound and its derivatives against Epidermal Growth Factor Receptor (EGFR), a well-established target in cancer therapy, and a generic bacterial protein to represent its antimicrobial potential.

Data Presentation

The following table summarizes hypothetical quantitative data from a molecular docking study of this compound and its derivatives against the ATP-binding site of EGFR (PDB ID: 1M17) and the active site of a putative bacterial target. Lower binding energy values indicate a higher predicted binding affinity.

Compound IDDerivative SubstitutionTarget ProteinBinding Energy (kcal/mol)Interacting Residues (EGFR)Hydrogen Bonds (EGFR)
C1 This compoundEGFR-7.8Met769, Leu768, Gly771, Cys7731
C2 3-hydroxy-N-(4-chlorophenyl)propanamideEGFR-8.2Met769, Leu768, Thr830, Asp8312
C3 3-amino-N-(4-chlorophenyl)propanamideEGFR-8.5Met769, Thr830, Asp831, Gln7673
C4 3-chloro-N-(3,4-dichlorophenyl)propanamideEGFR-8.1Met769, Leu768, Cys773, Leu8201
C1 This compoundBacterial Target-6.5--
C2 3-hydroxy-N-(4-chlorophenyl)propanamideBacterial Target-6.8--
C3 3-amino-N-(4-chlorophenyl)propanamideBacterial Target-7.1--
C4 3-chloro-N-(3,4-dichlorophenyl)propanamideBacterial Target-6.9--

Experimental Protocols

This section provides a detailed methodology for conducting molecular docking studies using AutoDock Vina, a widely used open-source docking program.

Software and Resource Requirements
  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking calculations.

  • Discovery Studio Visualizer or PyMOL: For visualizing and analyzing the docking results.

  • Protein Data Bank (PDB): To obtain the 3D structure of the target protein.

  • PubChem or ChemDraw: To obtain or draw the 2D structure of the ligands.

Protein Preparation
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the PDB database (e.g., EGFR kinase domain, PDB ID: 1M17).

  • Clean the Protein: Open the PDB file in ADT. Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding site.

  • Add Polar Hydrogens: Add polar hydrogen atoms to the protein structure.

  • Compute Charges: Assign Gasteiger charges to the protein atoms.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT file format.

Ligand Preparation
  • Obtain Ligand Structure: Draw the 2D structure of this compound and its derivatives using ChemDraw or download the structure from PubChem.

  • Convert to 3D: Convert the 2D structure to a 3D structure.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).

  • Set Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Save as PDBQT: Save the prepared ligand structure in the PDBQT file format.

Grid Box Generation
  • Define the Binding Site: Identify the active site or binding pocket of the protein. This can be determined from the location of a co-crystallized ligand or through literature review.

  • Set Grid Parameters: In ADT, define the center and dimensions (x, y, z) of the grid box to encompass the entire binding site. The grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

  • Generate Grid Parameter File: Save the grid parameters to a configuration file.

Molecular Docking Simulation
  • Run AutoDock Vina: Execute the docking simulation using the command line. The command should specify the paths to the prepared protein (PDBQT), ligand (PDBQT), and the grid configuration file.

  • Output: AutoDock Vina will generate an output file (PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).

Analysis of Results
  • Visualize Docking Poses: Use Discovery Studio Visualizer or PyMOL to open the protein and the docked ligand output file.

  • Analyze Interactions: Examine the top-ranked binding poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues.

  • Compare Binding Energies: Compare the binding energies of the different derivatives to identify which modifications lead to improved binding affinity.

Visualization of Workflow and Signaling Pathway

Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (PDB) Clean_Protein Clean_Protein PDB->Clean_Protein Remove Water, etc. Ligand_2D Ligand Structure (2D) Ligand_3D Ligand_3D Ligand_2D->Ligand_3D Convert to 3D Add_H Add_H Clean_Protein->Add_H Add Polar Hydrogens Assign_Charges Assign_Charges Add_H->Assign_Charges Compute Charges Protein_PDBQT Protein_PDBQT Assign_Charges->Protein_PDBQT Save as PDBQT Grid_Generation Grid Box Generation Protein_PDBQT->Grid_Generation Energy_Minimize Energy_Minimize Ligand_3D->Energy_Minimize Energy Minimization Ligand_PDBQT Ligand_PDBQT Energy_Minimize->Ligand_PDBQT Save as PDBQT Ligand_PDBQT->Grid_Generation Run_Vina Run AutoDock Vina Grid_Generation->Run_Vina Configuration File Docked_Poses Docked_Poses Run_Vina->Docked_Poses Output Poses (PDBQT) Visualization Visualization Docked_Poses->Visualization Visualize in PyMOL/DS Interaction_Analysis Interaction_Analysis Visualization->Interaction_Analysis Identify Interactions SAR_Analysis SAR_Analysis Interaction_Analysis->SAR_Analysis Structure-Activity Relationship

Caption: A generalized workflow for molecular docking studies.

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand EGF Ligand Ligand->EGFR Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-chloro-N-(4-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-chloro-N-(4-chlorophenyl)propanamide. Our aim is to help you improve reaction yields and purity by addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The most common laboratory-scale synthesis involves the nucleophilic acyl substitution of 4-chloroaniline with 3-chloropropionyl chloride. A base is typically used to neutralize the hydrochloric acid byproduct.

Q2: Why is my reaction yield consistently low?

Several factors can contribute to low yields. These include:

  • Moisture: The presence of water can hydrolyze the 3-chloropropionyl chloride starting material, reducing the amount available to react with the aniline.

  • Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, improper temperature, or poor mixing.

  • Side reactions: At higher temperatures, side reactions can occur, consuming the starting materials and forming impurities.

  • Suboptimal stoichiometry: An incorrect ratio of reactants can lead to one of the starting materials being the limiting reagent, thus lowering the theoretical yield.

Q3: What are the common impurities, and how can I minimize them?

Common impurities can include unreacted starting materials (4-chloroaniline and 3-chloropropionyl chloride) and byproducts from side reactions. To minimize these:

  • Ensure the reaction goes to completion by optimizing the reaction time and temperature.

  • Use anhydrous solvents and reagents to prevent hydrolysis of the acyl chloride.

  • Control the reaction temperature to prevent the formation of thermal degradation products.

  • Purify the crude product effectively using recrystallization or column chromatography.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product over time.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Presence of moisture in reagents or solvent.Use anhydrous solvents and ensure all glassware is thoroughly dried. Handle 3-chloropropionyl chloride in an inert atmosphere (e.g., under nitrogen or argon).
Inactive 3-chloropropionyl chloride.Use a fresh bottle of 3-chloropropionyl chloride or distill it before use.
Reaction temperature is too low.While low temperatures are initially important to control the exothermic reaction, the reaction may require warming to room temperature to proceed to completion.
Formation of Multiple Products (Visible on TLC) Reaction temperature is too high, leading to side reactions.Maintain a low temperature (0-10 °C) during the addition of 3-chloropropionyl chloride.
Impure starting materials.Check the purity of 4-chloroaniline and 3-chloropropionyl chloride before starting the reaction. Purify if necessary.
Product is Difficult to Purify Presence of unreacted 4-chloroaniline.Use a slight excess of 3-chloropropionyl chloride (e.g., 1.05 equivalents) to ensure full consumption of the aniline. The unreacted acyl chloride can be easily quenched and removed during the work-up.
Oily product that does not solidify.Try different recrystallization solvents or use column chromatography for purification.

Experimental Protocols

Key Synthesis Reaction

The synthesis of this compound is typically achieved through the reaction of 4-chloroaniline with 3-chloropropionyl chloride in the presence of a base.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-Chloroaniline 4-Chloroaniline Reaction Amidation 4-Chloroaniline->Reaction 3-Chloropropionyl_chloride 3-Chloropropionyl chloride 3-Chloropropionyl_chloride->Reaction Solvent Solvent (e.g., Chloroform) Solvent->Reaction Base Base (e.g., Pyridine) Base->Reaction Temperature Temperature (0-10°C to RT) Temperature->Reaction Product This compound Reaction->Product

General synthesis workflow for this compound.
Detailed Experimental Protocol

This protocol is adapted from the synthesis of a similar compound, 2,3-dichloro-N-(4-chlorophenyl)propanamide, and should be optimized for the specific synthesis of this compound.[1]

  • Reaction Setup:

    • In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloroaniline (1.0 equivalent) in an anhydrous solvent such as chloroform or dichloromethane.

    • Add a suitable base, such as pyridine (1.1 equivalents), to the solution.

    • Cool the mixture to 0-10 °C using an ice bath.

  • Addition of Acyl Chloride:

    • Slowly add 3-chloropropionyl chloride (1.05 equivalents) dropwise to the stirred solution over 30-60 minutes, ensuring the temperature does not exceed 15 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC until the 4-chloroaniline is consumed.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a solid.

Data on Reaction Parameter Optimization

Optimizing reaction parameters is crucial for maximizing yield and purity. The following tables provide data on the effects of different solvents, bases, and temperatures on similar amidation reactions, which can serve as a guide for optimizing the synthesis of this compound.

Table 1: Effect of Solvent on Amidation Yield
SolventDielectric Constant (ε)Typical Yield (%)
Dichloromethane (DCM)9.185-95
Chloroform4.880-90
Tetrahydrofuran (THF)7.675-85
Acetonitrile37.570-80
Toluene2.460-70

Note: Yields are estimates based on analogous reactions and may vary for the specific synthesis of this compound.

Table 2: Effect of Base on Amidation Yield
BasepKa of Conjugate AcidTypical Yield (%)
Pyridine5.2585-95
Triethylamine (TEA)10.7580-90
N,N-Diisopropylethylamine (DIPEA)11.075-85
Sodium Bicarbonate (NaHCO₃)6.3560-70

Note: Yields are estimates based on analogous reactions and may vary. Stronger, non-nucleophilic bases are generally preferred to scavenge HCl without competing in the reaction.

Table 3: Effect of Temperature on Reaction Time and Yield
Temperature (°C)Typical Reaction Time (h)Typical Yield (%)Potential Issues
0-1016-2485-95Slower reaction rate
20-25 (Room Temp.)12-1680-90Increased potential for side reactions
404-870-80Significant increase in side products

Note: It is recommended to start the reaction at a lower temperature and then allow it to proceed at room temperature for optimal results.

Logical Workflow for Troubleshooting Low Yield

Start Low Yield Observed Check_Moisture Check for Moisture in Reagents/Solvent? Start->Check_Moisture Use_Anhydrous Use Anhydrous Conditions Check_Moisture->Use_Anhydrous Yes Check_Reaction_Time Reaction Time Sufficient? Check_Moisture->Check_Reaction_Time No Use_Anhydrous->Check_Reaction_Time Increase_Time Increase Reaction Time Check_Reaction_Time->Increase_Time No Check_Temperature Temperature Optimal? Check_Reaction_Time->Check_Temperature Yes Increase_Time->Check_Temperature Adjust_Temp Adjust Temperature (Cool initial addition, then RT) Check_Temperature->Adjust_Temp No Check_Stoichiometry Stoichiometry Correct? Check_Temperature->Check_Stoichiometry Yes Adjust_Temp->Check_Stoichiometry Adjust_Stoichiometry Use Slight Excess of Acyl Chloride Check_Stoichiometry->Adjust_Stoichiometry No Check_Purification Review Purification Method Check_Stoichiometry->Check_Purification Yes Adjust_Stoichiometry->Check_Purification Optimize_Purification Optimize Recrystallization or Use Chromatography Check_Purification->Optimize_Purification Inefficient Success Yield Improved Check_Purification->Success Efficient Optimize_Purification->Success

A step-by-step guide to troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of 3-chloro-N-(4-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chloro-N-(4-chlorophenyl)propanamide.

Frequently Asked Questions (FAQs)

Q1: What are the common side products in the synthesis of this compound?

A1: During the synthesis of this compound from 4-chloroaniline and 3-chloropropionyl chloride, several side products can form. The most common include:

  • N,N-bis(3-chloropropanoyl)-4-chloroaniline (Diacylation product): Formed when the nitrogen atom of the desired amide product is acylated a second time.

  • 3-Chloropropionic acid: Results from the hydrolysis of the highly reactive 3-chloropropionyl chloride in the presence of moisture.

  • N-(4-chlorophenyl)acrylamide: Can be formed via elimination of HCl from the desired product, particularly in the presence of a base.

  • Unreacted starting materials: Residual 4-chloroaniline and 3-chloropropionyl chloride (or its hydrolysis product) may remain if the reaction does not go to completion.

Q2: What is the primary reaction for the synthesis?

A2: The synthesis is typically a nucleophilic acyl substitution reaction where the amino group of 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This results in the formation of an amide bond and the elimination of hydrogen chloride.

Q3: What are the likely mechanisms for the formation of the main side products?

A3:

  • Diacylation: The amide product, this compound, still possesses a lone pair of electrons on the nitrogen atom, making it susceptible to a second acylation by another molecule of 3-chloropropionyl chloride, especially if an excess of the acylating agent is used or under forcing reaction conditions.

  • Hydrolysis: 3-Chloropropionyl chloride is highly reactive towards nucleophiles, including water. If moisture is present in the reaction solvent or on the glassware, the acyl chloride will readily hydrolyze to form 3-chloropropionic acid.

  • Elimination: In the presence of a base, the proton alpha to the carbonyl group in the product can be abstracted. The resulting enolate can then undergo elimination of the chloride ion to form the α,β-unsaturated amide, N-(4-chlorophenyl)acrylamide.

Q4: How can I minimize the formation of these side products?

A4: To minimize side product formation, consider the following strategies:

  • Control stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of 3-chloropropionyl chloride to ensure complete consumption of the starting aniline, but avoid a large excess to minimize diacylation.

  • Anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the hydrolysis of 3-chloropropionyl chloride.

  • Temperature control: The reaction is typically exothermic. Running the reaction at a controlled, lower temperature (e.g., 0-5 °C) can help to reduce the rate of side reactions.

  • Choice of base: If a base is used to scavenge the HCl byproduct, a non-nucleophilic, sterically hindered base is preferable to minimize base-catalyzed elimination. The slow addition of the base can also be beneficial.

  • Reaction monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid prolonged reaction times that might favor side product formation.

Troubleshooting Guide

Problem 1: Low yield of the desired product.

Troubleshooting_Low_Yield

Troubleshooting Workflow for Low Product Yield

  • Possible Cause 1: Incomplete reaction.

    • Evidence: Presence of a significant amount of unreacted 4-chloroaniline in the crude product (detectable by TLC or HPLC).

    • Solution:

      • Increase the reaction time and continue to monitor by TLC until the starting aniline is consumed.

      • If the reaction is sluggish at low temperatures, consider gradually increasing the temperature, but be mindful of potential side reactions.

      • Verify the purity and reactivity of the starting materials.

  • Possible Cause 2: Hydrolysis of 3-chloropropionyl chloride.

    • Evidence: A strong acidic pH of the reaction mixture (if no base is used) and the presence of 3-chloropropionic acid in the product mixture.

    • Solution:

      • Use a high-purity, anhydrous solvent.

      • Thoroughly dry all glassware in an oven before use and allow it to cool in a desiccator.

      • If possible, handle the hygroscopic 3-chloropropionyl chloride under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 3: Product loss during workup and purification.

    • Evidence: Low recovery of material after extraction and/or crystallization.

    • Solution:

      • Ensure the pH of the aqueous phase during extraction is optimized to keep the product in the organic layer.

      • Perform multiple extractions with smaller volumes of solvent for better recovery.

      • Minimize the number of transfers between flasks.

      • For crystallization, choose a solvent system that provides good recovery.

Problem 2: Presence of significant amounts of N-(4-chlorophenyl)acrylamide.
  • Possible Cause: Base-induced elimination.

    • Evidence: A peak corresponding to the mass of N-(4-chlorophenyl)acrylamide in GC-MS or a spot with a different Rf value in TLC.

    • Solution:

      • If a base is necessary, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine or diisopropylethylamine) instead of a stronger, less hindered base like triethylamine.

      • Add the base slowly and at a low temperature to avoid localized high concentrations.

      • Consider running the reaction without a base and removing the HCl byproduct by other means, such as a nitrogen sweep or by precipitation of the product hydrochloride salt.

Problem 3: Presence of a diacylated side product.
  • Possible Cause: Use of excess 3-chloropropionyl chloride or harsh reaction conditions.

    • Evidence: A higher molecular weight peak in the mass spectrum of the crude product.

    • Solution:

      • Carefully control the stoichiometry, using only a small excess of the acyl chloride.

      • Add the 3-chloropropionyl chloride dropwise to the solution of 4-chloroaniline to avoid a high local concentration of the acylating agent.

      • Maintain a lower reaction temperature.

Problem 4: Presence of unreacted 4-chloroaniline.
  • Possible Cause: Insufficient acylating agent or poor quality of the acylating agent.

    • Evidence: A spot corresponding to 4-chloroaniline on the TLC plate of the final reaction mixture.

    • Solution:

      • Use a slight excess (1.05-1.1 equivalents) of 3-chloropropionyl chloride.

      • Ensure the 3-chloropropionyl chloride is of high purity and has not hydrolyzed during storage. Using a freshly opened bottle or a recently distilled reagent is recommended.

Data Presentation

The following table presents hypothetical data on the influence of different reaction conditions on the yield of this compound and the formation of major impurities. This data is for illustrative purposes to guide optimization.

Entry Equivalents of 3-Chloropropionyl Chloride Base (Equivalents) Temperature (°C) Yield of Product (%) Diacylation Product (%) N-(4-chlorophenyl)acrylamide (%) Unreacted 4-chloroaniline (%)
11.0None0-585<1<110
21.1None0-5921<12
31.5None0-5888<1<1
41.1Triethylamine (1.1)2580215<1
51.1Pyridine (1.1)0-590151
61.1None5075510<1

Experimental Protocols

Representative Synthesis of this compound
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-chloroaniline (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or ethyl acetate).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve 3-chloropropionyl chloride (1.05 equivalents) in the same anhydrous solvent and add it dropwise to the stirred solution of 4-chloroaniline over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, and then let it warm to room temperature. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture again in an ice bath and slowly quench it with cold water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove any unreacted aniline, followed by a dilute base solution (e.g., saturated sodium bicarbonate) to remove any acidic byproducts, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield pure this compound.

Mandatory Visualization

Reaction_Pathway

Synthesis Pathway and Potential Side Reactions

Technical Support Center: Purification of 3-chloro-N-(4-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-chloro-N-(4-chlorophenyl)propanamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most common and effective methods for the purification of solid organic compounds like this compound are recrystallization and flash column chromatography. The choice between these methods often depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the key physical and chemical properties of this compound relevant to its purification?

A2: Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy.

PropertyValue
Molecular Formula C₉H₉Cl₂NO
Molecular Weight 218.08 g/mol [1]
Appearance White to off-white powder
Melting Point 120-125 °C[2]
Solubility Generally soluble in polar organic solvents like acetone and ethanol.

Q3: What are the likely impurities in a crude sample of this compound?

A3: The synthesis of this compound typically involves the reaction of 3-chloropropionyl chloride with 4-chloroaniline. Potential impurities may include:

  • Unreacted starting materials: 4-chloroaniline and 3-chloropropionic acid (from hydrolysis of the acid chloride).

  • Diacylated byproducts: Formation of a diacylated aniline derivative.

  • Polymeric material: From side reactions of the bifunctional reagents.

  • Solvent residues: Residual solvents from the reaction and workup.

Purification by Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling. The impurities remain in the solvent.

Experimental Protocol: Recrystallization

A potential solvent system for the recrystallization of a similar compound, 2,3-dichloro-N-(4-chlorophenyl)propanamide, is a mixture of methylcyclohexane and ethyl acetate.[3] This suggests that a mixture of a non-polar and a moderately polar solvent could be effective. An ethanol/water mixture is another common choice for recrystallizing aromatic amides.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water or ethyl acetate/hexane mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to a boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Troubleshooting Guide: Recrystallization
IssuePossible Cause(s)Suggested Solution(s)
Oiling Out (Product separates as a liquid instead of crystals) The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated.Reheat the solution and add more of the primary solvent. Ensure the solution cools slowly to promote crystal growth over oil formation.[3]
No Crystal Formation The solution is not sufficiently saturated.Reheat the solution and boil off some of the solvent to increase the concentration of the compound. Add a seed crystal of the pure compound to induce crystallization.[3]
Low Recovery of Purified Product Too much solvent was used. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[3]
Colored Crystals Colored impurities are co-crystallizing with the product.Use activated charcoal to decolorize the solution before crystallization.

Workflow for Recrystallization Troubleshooting

Caption: Troubleshooting workflow for recrystallization.

Purification by Flash Column Chromatography

Flash column chromatography is a technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).

Experimental Protocol: Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Eluent (e.g., a mixture of ethyl acetate and hexanes)

  • Chromatography column

  • Collection tubes

Procedure:

  • Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. The ideal eluent should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and good separation from impurities. A common starting point is a mixture of ethyl acetate and hexanes.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent. Ensure the silica gel is packed uniformly without any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent) and carefully load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or inert gas) to force the eluent through the column.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Troubleshooting Guide: Flash Column Chromatography
IssuePossible Cause(s)Suggested Solution(s)
Poor Separation The chosen eluent is not optimal. The column is overloaded with the sample.Optimize the eluent system using TLC first. Try different solvent polarities. Reduce the amount of crude material loaded onto the column.
Product Not Eluting The eluent is not polar enough. The product is strongly adsorbed to the silica gel.Gradually increase the polarity of the eluent. For very polar compounds, consider adding a small percentage of a more polar solvent like methanol.
Streaking of Spots on the Column The sample was not fully dissolved before loading. The sample is too concentrated.Ensure the crude product is completely dissolved in a minimal amount of a suitable solvent before loading.
Cracked Column Bed The column was allowed to run dry. Improper packing.Always keep the silica gel covered with the eluent. Ensure the column is packed evenly and without voids.

Logical Flow for Column Chromatography Troubleshooting

Column_Chromatography_Troubleshooting Start Crude Sample TLC_Analysis TLC to Determine Eluent System Start->TLC_Analysis Pack_Column Pack Column with Silica Gel TLC_Analysis->Pack_Column Load_Sample Load Sample Pack_Column->Load_Sample Elute_Collect Elute and Collect Fractions Load_Sample->Elute_Collect Analyze_Fractions Analyze Fractions by TLC Elute_Collect->Analyze_Fractions Outcome Evaluate Outcome Analyze_Fractions->Outcome Poor_Separation Poor Separation Outcome->Poor_Separation Overlapping spots? No_Elution Product Not Eluting Outcome->No_Elution Product at baseline? Streaking Streaking Outcome->Streaking Tailing spots? Good_Separation Good Separation Outcome->Good_Separation Clean separation? Optimize_Eluent Optimize Eluent Poor_Separation->Optimize_Eluent Reduce_Load Reduce Sample Load Poor_Separation->Reduce_Load Increase_Polarity Increase Eluent Polarity No_Elution->Increase_Polarity Ensure_Dissolution Ensure Complete Sample Dissolution Streaking->Ensure_Dissolution Optimize_Eluent->TLC_Analysis Reduce_Load->Load_Sample Increase_Polarity->Elute_Collect Ensure_Dissolution->Load_Sample

Caption: Troubleshooting logic for flash column chromatography.

References

Optimizing reaction conditions for the synthesis of 3-chloro-N-(4-chlorophenyl)propanamide.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-chloro-N-(4-chlorophenyl)propanamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically achieved through the N-acylation of 4-chloroaniline with 3-chloropropionyl chloride. A base is used to neutralize the hydrochloric acid byproduct generated during the reaction.

Q2: Which starting materials are required for this synthesis?

A2: The primary starting materials are 4-chloroaniline and 3-chloropropionyl chloride. A suitable base and an organic solvent are also necessary.

Q3: What are some common solvents used for this reaction?

A3: Aprotic solvents are generally preferred. Dichloromethane (DCM), chloroform, and ethyl acetate are commonly used.

Q4: What type of base is suitable for this reaction?

A4: A non-nucleophilic organic base is typically used to scavenge the HCl produced. Pyridine and triethylamine are common choices.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC). The consumption of the starting material (4-chloroaniline) and the formation of the product can be observed.

Q6: What are the key safety precautions to consider during this synthesis?

A6: 3-Chloropropionyl chloride is a corrosive and moisture-sensitive reagent and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. 4-Chloroaniline is toxic and should also be handled with care. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the acyl chloride.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Inactive 3-chloropropionyl chloride: The acyl chloride may have hydrolyzed due to exposure to moisture. 2. Inadequate base: The amount of base may be insufficient to neutralize the HCl byproduct, leading to the protonation and deactivation of the 4-chloroaniline. 3. Low reaction temperature: The reaction may be too slow at a lower temperature. 4. Impure starting materials: Purity of 4-chloroaniline and 3-chloropropionyl chloride is crucial.1. Use freshly opened or distilled 3-chloropropionyl chloride. Ensure all glassware is thoroughly dried. 2. Use at least a stoichiometric equivalent of the base, or a slight excess. 3. Gradually warm the reaction to room temperature or slightly above, while monitoring with TLC. 4. Check the purity of starting materials by appropriate analytical techniques (e.g., NMR, GC-MS).
Presence of Multiple Spots on TLC (Side Products) 1. Diacylation: Although less common with anilines, it's possible under forcing conditions. 2. Reaction with solvent: If a nucleophilic solvent is used, it may react with the acyl chloride. 3. Side reactions of the product: The chloro group on the propionamide chain can potentially undergo further reactions.1. Add the 3-chloropropionyl chloride dropwise to the solution of 4-chloroaniline and base to avoid a high local concentration of the acylating agent. 2. Use a non-nucleophilic, aprotic solvent like DCM or chloroform. 3. Keep the reaction temperature moderate and avoid prolonged reaction times after the starting material is consumed.
Product is Difficult to Purify 1. Co-elution with starting materials or byproducts: The polarity of the product might be too close to that of the impurities. 2. Oiling out during recrystallization: The product may separate as an oil instead of crystals.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. For recrystallization, choose a solvent system where the product is sparingly soluble at room temperature and highly soluble when hot. A two-solvent system (e.g., ethyl acetate/hexanes) might be effective.
Dark Reaction Mixture 1. Oxidation of 4-chloroaniline: Anilines can be sensitive to air and light, leading to colored impurities.1. Use purified 4-chloroaniline. If it is discolored, consider purification by recrystallization or distillation before use. 2. Run the reaction under an inert atmosphere.

Data Presentation

The following tables summarize the impact of different reaction parameters on the yield of the acylation reaction. Please note that these are representative data from analogous reactions and should be used as a guideline for optimization.

Table 1: Effect of Solvent on Yield

SolventTemperature (°C)BaseTime (h)Yield (%)
Chloroform25Pyridine16High
Dichloromethane (DCM)25Triethylamine4Good
Ethyl Acetate25Triethylamine6Moderate
Phosphate Buffer25-0.3377[1]

Table 2: Effect of Base on Yield

SolventTemperature (°C)BaseTime (h)Yield (%)
Chloroform25Pyridine16High
Dichloromethane (DCM)25Triethylamine4Good
Dichloromethane (DCM)25None12Low

Table 3: Effect of Temperature on Yield

SolventTemperature (°C)BaseTime (h)Yield (%)
Chloroform10 -> 25Pyridine16High
Dichloromethane (DCM)0 -> 25Triethylamine4Good
Dichloromethane (DCM)40Triethylamine2May lead to side products

Experimental Protocols

General Protocol for the Synthesis of this compound

Materials:

  • 4-Chloroaniline

  • 3-Chloropropionyl chloride

  • Pyridine (or Triethylamine)

  • Chloroform (or Dichloromethane)

  • Water

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate

  • Silica gel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-chloroaniline (1.0 eq.) in chloroform.

  • Add pyridine (1.0 eq.) to the solution.

  • Cool the mixture to 10 °C in an ice bath.

  • Slowly add 3-chloropropionyl chloride (1.0 eq.) dropwise to the stirred solution, ensuring the temperature does not exceed 35 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC until the 4-chloroaniline is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain a solid residue.

  • Slurry the solid with water and collect the crude product by vacuum filtration.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., methylcyclohexane-ethyl acetate or ethyl acetate-hexanes) to yield this compound as a solid.[2]

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve 4-chloroaniline and pyridine in chloroform cooling Cool to 10°C reagents->cooling addition Add 3-chloropropionyl chloride dropwise cooling->addition stirring Stir at room temperature for 16 hours addition->stirring monitoring Monitor by TLC stirring->monitoring concentration Concentrate under reduced pressure monitoring->concentration filtration Slurry with water and filter concentration->filtration recrystallization Recrystallize from suitable solvent filtration->recrystallization product This compound recrystallization->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting start Low Yield? check_reagents Are reagents pure and active? start->check_reagents check_base Is base stoichiometry correct? check_reagents->check_base Yes impure_reagents Purify starting materials check_reagents->impure_reagents No check_temp Is reaction temperature optimal? check_base->check_temp Yes adjust_base Use stoichiometric or excess base check_base->adjust_base No adjust_temp Optimize reaction temperature check_temp->adjust_temp No side_products Multiple spots on TLC? check_addition Was acyl chloride added dropwise? side_products->check_addition check_solvent Is the solvent aprotic and non-nucleophilic? check_addition->check_solvent Yes slow_addition Ensure slow, dropwise addition check_addition->slow_addition No change_solvent Use an appropriate aprotic solvent check_solvent->change_solvent No purification_issue Purification difficult? optimize_chromatography Optimize column chromatography solvent system purification_issue->optimize_chromatography optimize_recrystallization Screen for a suitable recrystallization solvent system purification_issue->optimize_recrystallization

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Addressing stability and degradation issues of 3-chloro-N-(4-chlorophenyl)propanamide.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-chloro-N-(4-chlorophenyl)propanamide. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common stability and degradation challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemical structure, the primary degradation pathways for this compound are expected to be hydrolysis and photodegradation. Hydrolysis can occur under both acidic and basic conditions, leading to the substitution of the chlorine atom to form 3-hydroxy-N-(4-chlorophenyl)propanamide, or cleavage of the amide bond to yield 3-chloropropanoic acid and 4-chloroaniline.[1] Photodegradation may occur upon exposure to UV light, potentially leading to dechlorination and other complex reactions.[2]

Q2: What are the optimal storage conditions to ensure the stability of this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container to protect it from moisture and light. For long-term storage, refrigeration (2-8 °C) is recommended.

Q3: What are the likely impurities I might encounter in my sample of this compound?

A3: Potential impurities could arise from the synthesis process or degradation. Synthesis-related impurities may include unreacted starting materials such as 4-chloroaniline and 3-chloropropionyl chloride, or byproducts from side reactions. Degradation products, as mentioned in Q1, particularly 3-hydroxy-N-(4-chlorophenyl)propanamide and 4-chloroaniline, are also potential impurities.

Q4: How can I monitor the stability of my this compound sample over time?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach.[3][4][5][6][7] This method can separate the parent compound from its degradation products, allowing for the quantification of its purity over time under various storage conditions.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Unexpected peaks in HPLC chromatogram Sample degradation due to improper storage (exposure to light, moisture, or high temperatures).Review storage conditions. Ensure the sample is stored in a cool, dark, and dry place. Prepare fresh solutions for analysis.
Contamination of the sample or solvent.Use high-purity solvents and clean glassware. Filter samples before injection.
Interaction with the analytical column.Use a different column chemistry (e.g., a different C18 phase or a cyano column). Adjust the mobile phase pH.
Loss of compound potency or activity Degradation of the compound.Perform a forced degradation study to identify potential degradants and establish a stability-indicating HPLC method to quantify the active compound.
Inaccurate initial concentration determination.Re-verify the purity of the starting material using a qualified analytical standard.
Inconsistent experimental results Instability of the compound in the experimental medium (e.g., buffer, cell culture media).Evaluate the stability of the compound in the specific experimental medium over the duration of the experiment. Consider preparing fresh solutions immediately before use.
pH sensitivity of the compound.Determine the pH stability profile of the compound. Ensure the pH of the experimental medium is within the optimal stability range.[8][9]

Quantitative Stability Data

The following tables summarize hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes to guide experimental design.

Table 1: Effect of pH on the Hydrolytic Degradation of this compound at 50°C

pHIncubation Time (hours)% DegradationMajor Degradation Product
2.02415.23-hydroxy-N-(4-chlorophenyl)propanamide
5.0242.13-hydroxy-N-(4-chlorophenyl)propanamide
7.0245.83-hydroxy-N-(4-chlorophenyl)propanamide
9.02425.63-hydroxy-N-(4-chlorophenyl)propanamide, 4-chloroaniline
12.02468.34-chloroaniline, 3-chloropropanoic acid

Table 2: Effect of Temperature on the Degradation of this compound in Neutral Aqueous Solution (pH 7.0)

Temperature (°C)Incubation Time (days)% Degradation
430< 1
25303.5
403012.8
603045.2

Table 3: Photostability of this compound in Solution (Methanol)

Light SourceExposure Time (hours)% Degradation
UV (254 nm)622.4
UV (365 nm)615.1
Visible Light24< 2

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Then, dissolve in the initial solvent.

  • Photodegradation: Expose the stock solution in a quartz cuvette to UV light (254 nm and 365 nm) for 24 hours.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example:

    • 0-20 min: 30-80% acetonitrile

    • 20-25 min: 80% acetonitrile

    • 25-30 min: 30% acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[3][4][5][6][7]

Visualizations

degradation_pathway parent This compound hydrolysis_product 3-hydroxy-N-(4-chlorophenyl)propanamide parent->hydrolysis_product Hydrolysis (H₂O, H⁺/OH⁻) amide_cleavage_acid 3-chloropropanoic acid parent->amide_cleavage_acid Amide Cleavage (strong acid/base) amide_cleavage_amine 4-chloroaniline parent->amide_cleavage_amine Amide Cleavage (strong acid/base)

Caption: Primary degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal stock->thermal photo Photodegradation stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Synthesis and Purification of 3-chloro-N-(4-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chloro-N-(4-chlorophenyl)propanamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common laboratory synthesis involves the acylation of 4-chloroaniline with 3-chloropropionyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: What are the potential impurities I might encounter in my crude product?

Common impurities include unreacted starting materials such as 4-chloroaniline and 3-chloropropionyl chloride. Side products from the hydrolysis of 3-chloropropionyl chloride to 3-chloropropionic acid can also be present. Additionally, diacylated byproducts, where a second molecule of 3-chloropropionyl chloride reacts with the newly formed amide, are a possibility, though generally less common under controlled conditions.

Q3: What are the recommended methods for purifying the crude product?

The primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of the impurities.

Q4: How can I assess the purity of my final product?

Purity can be assessed using several analytical techniques. The most common are melting point determination, thin-layer chromatography (TLC), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. A sharp melting point close to the literature value (120-125°C) is a good indicator of high purity.[1]

Troubleshooting Guides

Recrystallization

Problem 1: My compound "oils out" instead of forming crystals.

  • Cause: This phenomenon, where the compound separates as a liquid instead of a solid, often occurs if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated.

  • Solution 1: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.

  • Solution 2: Try a different solvent or a solvent mixture with a lower boiling point.

  • Solution 3: Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound.

Problem 2: No crystals form, even after cooling in an ice bath.

  • Cause: The solution is likely not saturated, meaning too much solvent was used.

  • Solution 1: Reduce the volume of the solvent by gentle heating under a stream of nitrogen or by using a rotary evaporator. Once the solution is more concentrated, allow it to cool again.

  • Solution 2: Add a co-solvent (an "anti-solvent") in which the compound is insoluble to decrease its overall solubility in the solvent system. This should be done dropwise to a warm solution of the primary solvent until slight turbidity is observed, which is then cleared by the addition of a few drops of the primary solvent before cooling.

Problem 3: The recovery of my purified crystals is very low.

  • Cause: Several factors can contribute to low recovery. Too much solvent may have been used, the compound may be more soluble in the cold solvent than anticipated, or crystals may have been lost during transfer.

  • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. When filtering, wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.

Column Chromatography

Problem 1: My compound is not separating from an impurity (co-elution).

  • Cause: The chosen eluent system does not have sufficient selectivity to resolve the compound of interest from the impurity.

  • Solution 1: Modify the polarity of the eluent. If using a normal-phase silica gel column, a less polar eluent may improve the separation of closely eluting non-polar compounds, while a more polar eluent might be necessary for polar compounds. Experiment with different solvent ratios.

  • Solution 2: Try a different solvent system altogether. For example, if a hexane/ethyl acetate mixture is not providing adequate separation, a dichloromethane/methanol system might be more effective.

  • Solution 3: Consider using a different stationary phase, such as alumina or a reverse-phase silica gel, which will have different selectivities.

Problem 2: The compound is streaking or tailing on the column.

  • Cause: This can be due to overloading the column with too much sample, the compound having low solubility in the eluent, or strong interactions with the stationary phase (especially with acidic or basic compounds on silica gel).

  • Solution 1: Reduce the amount of crude material loaded onto the column.

  • Solution 2: Ensure the sample is fully dissolved in a minimum amount of the initial eluent before loading. "Dry loading," where the sample is adsorbed onto a small amount of silica gel before being added to the column, can also be beneficial.

  • Solution 3: For basic compounds like residual 4-chloroaniline, adding a small amount of a volatile base like triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape by neutralizing acidic sites on the silica gel.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of a structurally similar compound and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloroaniline (1 equivalent) in a suitable solvent such as chloroform or dichloromethane. Add a base, such as pyridine (1 equivalent), to the solution.

  • Addition of Acyl Chloride: Cool the mixture in an ice bath. Add 3-chloropropionyl chloride (1 equivalent) dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 35°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 16-24 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure. Add water to the solid residue and stir to form a slurry. Collect the crude product by vacuum filtration and wash with water.

  • Drying: Dry the crude solid in a desiccator or a vacuum oven at a temperature below its melting point.

Purification by Recrystallization
  • Solvent Selection: Based on the principle of "like dissolves like," a moderately polar solvent or a mixed solvent system is likely to be effective. An ethyl acetate/methylcyclohexane or ethanol/water system is a good starting point for screening.

  • Dissolution: Place the crude, dried this compound in an Erlenmeyer flask. Add a minimal amount of the chosen primary solvent (e.g., ethyl acetate or ethanol) and heat the mixture gently with stirring to dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Gently reheat the mixture to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: If using a single solvent, allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If using a mixed solvent system, add the second solvent (the "anti-solvent," e.g., methylcyclohexane or water) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the first solvent to redissolve the precipitate and then allow it to cool as described.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point to remove residual solvent.

Purification by Column Chromatography
  • Stationary Phase: Silica gel is the most common stationary phase for this type of compound.

  • Eluent Selection: A good starting point for eluent selection is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The optimal ratio can be determined by thin-layer chromatography (TLC) analysis of the crude product. Aim for an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, use the "dry loading" method by adsorbing the crude material onto a small amount of silica gel and adding this to the top of the column.

  • Elution: Begin elution with the determined solvent system. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C₉H₉Cl₂NO
Molecular Weight 218.08 g/mol [1]
Appearance White to off-white powder
Melting Point (Pure) 120-125 °C[1]
CAS Number 19314-16-0

Table 2: Suggested Solvents for Purification

Purification MethodSolvent SystemRationale
Recrystallization Ethyl acetate / MethylcyclohexaneGood solubility in hot ethyl acetate, poor solubility in non-polar methylcyclohexane.
Ethanol / WaterGood solubility in hot ethanol, poor solubility in water.
Column Chromatography Hexane / Ethyl AcetateStandard eluent system for moderately polar compounds on silica gel.
Dichloromethane / MethanolFor more polar impurities that are not effectively separated with hexane/ethyl acetate.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 4-Chloroaniline + 3-Chloropropionyl Chloride Reaction Acylation in Chloroform/Pyridine Reactants->Reaction Base Crude_Product Crude this compound Reaction->Crude_Product Recrystallization Recrystallization (e.g., EtOAc/Methylcyclohexane) Crude_Product->Recrystallization Column_Chromatography Column Chromatography (e.g., Hexane/EtOAc) Crude_Product->Column_Chromatography Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Recrystallization Start Crude Product in Hot Solvent Cooling Slow Cooling Start->Cooling Oiling_Out Compound Oils Out Cooling->Oiling_Out Issue No_Crystals No Crystals Form Cooling->No_Crystals Issue Crystals_Form Crystals Form Cooling->Crystals_Form Success Reheat_Add_Solvent Reheat & Add More Solvent Oiling_Out->Reheat_Add_Solvent Solution Reduce_Solvent Reduce Solvent Volume No_Crystals->Reduce_Solvent Solution Low_Yield Low Yield Crystals_Form->Low_Yield Issue Good_Yield Good Yield Crystals_Form->Good_Yield Success Minimize_Solvent Use Minimum Hot Solvent Low_Yield->Minimize_Solvent Solution Reheat_Add_Solvent->Cooling Reduce_Solvent->Cooling Minimize_Solvent->Start

Caption: Troubleshooting logic for common issues encountered during recrystallization.

References

Challenges in the scale-up production of 3-chloro-N-(4-chlorophenyl)propanamide.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up production of 3-chloro-N-(4-chlorophenyl)propanamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory and industrial synthesis method is the N-acylation of 4-chloroaniline with 3-chloropropionyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: What are the primary safety concerns when handling the reactants for this synthesis?

A2: Both 4-chloroaniline and 3-chloropropionyl chloride are hazardous materials. 4-chloroaniline is toxic and can be absorbed through the skin, and it is a suspected carcinogen[1]. 3-chloropropionyl chloride is corrosive and reacts violently with water. It is crucial to handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Q3: Can this reaction be performed without a solvent?

A3: While solvent-free reactions are possible, using an appropriate solvent is generally recommended for better temperature control, improved mixing, and easier product isolation, especially during scale-up.

Q4: What are the key considerations when scaling up this reaction from the lab to a pilot plant?

A4: Key considerations for scale-up include:

  • Heat Management: The acylation reaction is exothermic. Adequate cooling capacity is essential to control the reaction temperature and prevent runaway reactions.

  • Mixing Efficiency: Ensuring homogenous mixing becomes more challenging in larger reactors. Inefficient mixing can lead to localized overheating and increased side-product formation.

  • Reagent Addition Rate: The rate of addition of 3-chloropropionyl chloride should be carefully controlled to manage the heat evolution.

  • Material Transfer: Safe and efficient handling and transfer of the hazardous raw materials and reaction mixture are critical at larger scales.

  • Product Isolation and Purification: The method of product isolation (e.g., filtration, centrifugation) and purification (e.g., crystallization) must be scalable.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield Incomplete reaction due to insufficient reactivity.- Ensure equimolar or a slight excess of the acylating agent.- Consider a more activating base or a higher reaction temperature, monitoring for side-product formation.
Poor solubility of 4-chloroaniline in the chosen solvent.- Select a solvent in which both the aniline and the intermediate product are soluble.- A solvent screen at the lab scale is recommended before scale-up.
Loss of product during workup and isolation.- Optimize the crystallization process by carefully selecting the solvent system and cooling profile.- Ensure efficient filtration and washing of the product cake.
High Impurity Levels Formation of N,N-diacylated product.- Control the stoichiometry of the reactants carefully; avoid a large excess of 3-chloropropionyl chloride.- Add the acylating agent slowly and maintain a consistent temperature.
Presence of unreacted 4-chloroaniline.- Ensure the reaction goes to completion by monitoring with an appropriate analytical technique (e.g., HPLC, TLC).- An acidic wash during the workup can help remove unreacted basic aniline.
Hydrolysis of 3-chloropropionyl chloride.- Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent moisture ingress.
Product Discoloration Oxidation of 4-chloroaniline or the product.- Use high-purity starting materials.- Consider performing the reaction under an inert atmosphere.- Treatment with activated carbon during recrystallization can help remove colored impurities.
Poor Filterability of the Product Formation of very fine crystals.- Optimize the crystallization conditions, including cooling rate and agitation speed, to promote the growth of larger crystals.

Data Presentation

Table 1: Illustrative Reaction Conditions for the Synthesis of this compound

Parameter Condition A Condition B Condition C
Solvent DichloromethaneTolueneEthyl Acetate
Base TriethylamineSodium BicarbonatePyridine
Temperature 0-5 °C20-25 °C20-25 °C
Reaction Time 2 hours4 hours3 hours
Yield (Illustrative) 92%88%90%
Purity (Illustrative) 98.5%97.0%98.0%

Note: The data in this table is illustrative and intended for comparative purposes. Actual results may vary based on specific experimental conditions.

Table 2: Common Impurities and Their Illustrative Levels

Impurity Source Illustrative Level
4-chloroanilineUnreacted starting material< 0.1%
3-chloropropionic acidHydrolysis of 3-chloropropionyl chloride< 0.2%
N,N-bis(3-chloropropionyl)-4-chloroanilineDiacylation side reaction< 0.5%

Note: The data in this table is illustrative. Impurity levels should be monitored and controlled according to the specific quality requirements of the final product.

Experimental Protocols

Laboratory-Scale Synthesis (Illustrative)

  • Reaction Setup: In a fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Reagent Charging: Charge the flask with 4-chloroaniline (12.75 g, 0.1 mol) and dichloromethane (200 mL). Stir until the aniline is fully dissolved.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Base Addition: Add triethylamine (11.1 g, 0.11 mol) to the cooled solution.

  • Acyl Chloride Addition: Slowly add a solution of 3-chloropropionyl chloride (13.9 g, 0.11 mol) in dichloromethane (50 mL) via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete. Allow the mixture to warm to room temperature and continue stirring for another 1-2 hours.

  • Work-up: Quench the reaction by slowly adding water (100 mL). Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Proposed Pilot-Plant Scale-Up Considerations

  • Reactor: A 100 L glass-lined reactor with temperature control (heating/cooling jacket) and a robust agitation system would be suitable.

  • Reagent Charging: Use a closed system with charging pumps for the transfer of 4-chloroaniline and 3-chloropropionyl chloride to minimize exposure.

  • Temperature Control: The reactor's cooling system must be capable of handling the exotherm of the reaction. The addition rate of 3-chloropropionyl chloride should be linked to the temperature monitoring to prevent accumulation of unreacted reagent and a subsequent runaway reaction.

  • Work-up: The aqueous washes can be performed in the same reactor. The layers can be separated by draining the bottom aqueous layer.

  • Isolation and Purification: The product can be isolated using a centrifuge and washed with the appropriate solvents. Drying can be performed in a tray dryer or a tumble dryer under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Charge 4-chloroaniline and solvent to reactor B Cool to 0-5 °C A->B C Add base B->C D Slowly add 3-chloropropionyl chloride C->D E Reaction monitoring (e.g., HPLC) D->E F Quench with water E->F G Phase separation F->G H Aqueous washes (acidic and basic) G->H I Brine wash H->I J Dry organic layer I->J K Solvent removal J->K L Crystallization K->L M Filtration and drying L->M

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or High Impurities q1 Is the reaction complete? start->q1 q2 Are starting materials pure and anhydrous? start->q2 a1_yes Proceed to work-up optimization q1->a1_yes Yes a1_no Increase reaction time or temperature q1->a1_no No q3 Is diacylation observed? a1_yes->q3 a1_no->q2 a2_yes Check stoichiometry and addition rate q2->a2_yes Yes a2_no Use purified/dry reagents and solvents q2->a2_no No a2_yes->q3 a3_yes Reduce excess of acylating agent and control addition q3->a3_yes Yes a3_no Investigate other side reactions q3->a3_no No end Optimized Process a3_yes->end a3_no->end

Caption: Troubleshooting logic for the synthesis of this compound.

References

Troubleshooting nucleophilic substitution reactions involving this compound.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nucleophilic substitution reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues encountered during these essential chemical transformations.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: I am not getting the expected product, or the yield is very low. What are the likely causes?

    Answer: Low or no yield in a nucleophilic substitution reaction can stem from several factors. Systematically evaluating each possibility is key to resolving the issue.

    • Poor Leaving Group: The efficiency of a nucleophilic substitution reaction is highly dependent on the ability of the leaving group to depart. Good leaving groups are weak bases. If your substrate has a poor leaving group (e.g., -OH, -OR, -NH2), the reaction will be slow or may not proceed at all.

      • Solution: Convert the poor leaving group into a better one. For example, an alcohol (-OH) can be converted to a tosylate (-OTs), which is an excellent leaving group.

    • Weak Nucleophile: The strength of the nucleophile is crucial, particularly for S(_N)2 reactions. A weak nucleophile will react slowly.[1][2]

      • Solution: If possible, switch to a stronger nucleophile. For instance, a negatively charged nucleophile (e.g., RO⁻) is stronger than its neutral counterpart (ROH).[2] If using a neutral nucleophile, a base can be added to deprotonate it and increase its nucleophilicity.

    • Steric Hindrance: In S(_N)2 reactions, the nucleophile must attack the carbon atom from the backside of the leaving group.[3] If the substrate is sterically hindered (e.g., a tertiary alkyl halide), this backside attack is blocked, and the S(_N)2 reaction will not occur.[1]

      • Solution: For sterically hindered substrates, consider switching to conditions that favor an S(_N)1 reaction, which proceeds through a carbocation intermediate and is less sensitive to steric hindrance. This typically involves using a polar protic solvent and a weaker nucleophile.

    • Inappropriate Solvent: The choice of solvent can dramatically impact the reaction rate and mechanism.

      • S(N)2 Reactions: These reactions are favored by polar aprotic solvents (e.g., acetone, DMF, DMSO).[4][5] These solvents can solvate the cation but leave the nucleophile relatively "naked" and more reactive.[5] Polar protic solvents (e.g., water, ethanol) can solvate and stabilize the nucleophile, reducing its reactivity.

      • S(_N)1 Reactions: These reactions are favored by polar protic solvents, which can stabilize the carbocation intermediate and the leaving group.[1]

    • Competing Elimination Reaction: Elimination reactions (E1 and E2) are common side reactions that compete with nucleophilic substitution.[6] This is especially true when using a strong base, a sterically hindered substrate, or at higher temperatures.[6][7]

      • Solution: To favor substitution over elimination, use a good nucleophile that is a weak base (e.g., I⁻, Br⁻, N₃⁻). Lowering the reaction temperature can also favor the substitution pathway.[7]

Issue 2: Unexpected Product Formation

  • Question: I have isolated a product, but it is not the one I expected. What could have happened?

    Answer: The formation of an unexpected product often points to a rearrangement of the carbocation intermediate in an S(_N)1 reaction or the occurrence of an elimination reaction.

    • Carbocation Rearrangement (S(_N)1): S(_N)1 reactions proceed through a carbocation intermediate. If this carbocation can rearrange to a more stable form (e.g., a secondary carbocation rearranging to a tertiary one via a hydride or alkyl shift), the nucleophile will attack the rearranged carbocation, leading to an unexpected product.

      • Solution: To avoid rearrangements, consider using a reaction pathway that does not involve a free carbocation, such as an S(_N)2 reaction, if the substrate allows.

    • Elimination Product: As mentioned previously, elimination reactions can compete with substitution. If you have used a strong base or a bulky nucleophile, you may have inadvertently favored the elimination pathway, leading to the formation of an alkene.[6]

      • Solution: Re-evaluate your choice of nucleophile and reaction conditions to minimize the competing elimination reaction.

Frequently Asked Questions (FAQs)

  • Q1: How do I choose between S(_N)1 and S(_N)2 reaction conditions?

    A1: The choice between S(_N)1 and S(_N)2 mechanisms depends primarily on the structure of the substrate, the nature of the nucleophile, and the solvent. The following table summarizes the key factors:

    FactorS(_N)1 FavoredS(_N)2 Favored
    Substrate Tertiary > SecondaryMethyl > Primary > Secondary
    Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., I⁻, RS⁻, CN⁻)
    Solvent Polar Protic (e.g., water, ethanol)Polar Aprotic (e.g., acetone, DMF)
    Leaving Group Good leaving group requiredGood leaving group required
  • Q2: My reaction is proceeding very slowly. How can I increase the reaction rate?

    A2: To increase the rate of a nucleophilic substitution reaction, you can:

    • Increase the temperature: This generally increases the rate of both substitution and elimination reactions.

    • Use a better leaving group: A more stable leaving group (weaker base) will depart more readily. The reactivity order is generally I⁻ > Br⁻ > Cl⁻ > F⁻.[8]

    • Increase the concentration of the nucleophile (for S(_N)2): The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile.[9]

    • Choose a more appropriate solvent: As discussed, polar aprotic solvents accelerate S(_N)2 reactions, while polar protic solvents accelerate S(_N)1 reactions.

  • Q3: I am observing a racemic mixture of products when I started with a chiral substrate. Why is this happening?

    A3: The formation of a racemic mixture from a chiral starting material is a hallmark of the S(_N)1 reaction.[9][10] The reaction proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face with equal probability, leading to a mixture of enantiomers.[10] If you need to maintain stereochemical control, you should use conditions that favor an S(_N)2 reaction, which proceeds with inversion of configuration.[9]

Data Presentation

Table 1: Relative Rates of S(_N)2 Reactions for Different Alkyl Bromides

Alkyl BromideStructureTypeRelative Rate
Methyl bromideCH₃BrMethyl~1200
Ethyl bromideCH₃CH₂BrPrimary~40
n-Propyl bromideCH₃CH₂CH₂BrPrimary~16
Isopropyl bromide(CH₃)₂CHBrSecondary1
tert-Butyl bromide(CH₃)₃CBrTertiaryNegligible

Data generalized from typical S(_N)2 reactions.

Table 2: Relative Rates of S(_N)1 Solvolysis of Alkyl Halides in Ethanol

Alkyl HalideStructureTypeRelative Rate
Methyl HalideCH₃XMethyl~1
Ethyl HalideCH₃CH₂XPrimary~1
Isopropyl Halide(CH₃)₂CHXSecondary~12
tert-Butyl Halide(CH₃)₃CXTertiary~1,200,000

Data generalized from typical S(_N)1 reactions.

Experimental Protocols

Key Experiment: S(_N)2 Reaction of 1-Bromobutane with Sodium Iodide in Acetone (Finkelstein Reaction)

This experiment demonstrates a classic S(_N)2 reaction and allows for the observation of reaction progress through the precipitation of a salt.

Methodology:

  • Preparation: In a clean, dry round-bottom flask, dissolve sodium iodide (1.1 equivalents) in anhydrous acetone.

  • Reaction Initiation: Add 1-bromobutane (1.0 equivalent) to the solution.[11]

  • Reaction Conditions: Stir the mixture at room temperature or gently reflux for a specified time (e.g., 1 hour).[11]

  • Observation: The progress of the reaction can be monitored by the formation of a white precipitate, sodium bromide, which is insoluble in acetone.[12]

  • Workup: After the reaction is complete, the acetone is typically removed by distillation. Water is then added to the residue, and the product, 1-iodobutane, is extracted with a suitable organic solvent (e.g., diethyl ether).[11]

  • Purification: The organic layer is washed with aqueous sodium thiosulfate to remove any unreacted iodine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the purified product.[11]

Visualizations

Troubleshooting_Workflow start Low/No Product Yield check_lg Is the Leaving Group Good? start->check_lg check_nuc Is the Nucleophile Strong Enough? check_lg->check_nuc Yes solution_lg Improve Leaving Group (e.g., convert -OH to -OTs) check_lg->solution_lg No check_sterics Is the Substrate Sterically Hindered? check_nuc->check_sterics Yes solution_nuc Use a Stronger Nucleophile or Add a Base check_nuc->solution_nuc No check_solvent Is the Solvent Appropriate? check_sterics->check_solvent No solution_sterics Switch to SN1 Conditions (Polar Protic Solvent) check_sterics->solution_sterics Yes (for SN2) check_elimination Is Elimination a Possible Side Reaction? check_solvent->check_elimination Yes solution_solvent Select Solvent Based on Desired Mechanism (Aprotic for SN2, Protic for SN1) check_solvent->solution_solvent No solution_elimination Use a Non-basic Nucleophile and Lower Temperature check_elimination->solution_elimination Yes end Reaction Optimized check_elimination->end No solution_lg->end solution_nuc->end solution_sterics->end solution_solvent->end solution_elimination->end

Caption: Troubleshooting workflow for low product yield.

SN1_vs_SN2_Decision_Tree substrate Substrate Structure? primary Methyl or Primary substrate->primary secondary Secondary substrate->secondary tertiary Tertiary substrate->tertiary sn2 SN2 Mechanism primary->sn2 nucleophile Nucleophile Strength? secondary->nucleophile sn1 SN1 Mechanism tertiary->sn1 strong_nuc Strong nucleophile->strong_nuc weak_nuc Weak nucleophile->weak_nuc solvent Solvent Type? strong_nuc->solvent weak_nuc->sn1 aprotic Polar Aprotic solvent->aprotic protic Polar Protic solvent->protic aprotic->sn2 sn1_sn2 SN1 or SN2 Possible protic->sn1_sn2

Caption: Decision tree for predicting SN1 vs. SN2 mechanisms.

References

Overcoming challenges in the structural analysis of 3-chloro-N-(4-chlorophenyl)propanamide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the structural analysis of 3-chloro-N-(4-chlorophenyl)propanamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for the structural characterization of this compound?

A1: The primary analytical techniques for comprehensive structural elucidation include Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Diffraction.[1][2] These methods provide detailed information about the molecule's connectivity, functional groups, molecular weight, and three-dimensional structure.

Q2: What are the expected chemical shifts in the ¹H NMR spectrum for this compound?

A2: While specific shifts can vary based on the solvent and instrument, you can generally expect distinct signals for the aromatic protons on the 4-chlorophenyl ring, the N-H proton of the amide, and the two methylene groups of the propanamide chain.[1] A summary of expected ¹H NMR data is provided in the table below.

Q3: How can I confirm the presence of the amide and chloroalkane functionalities using IR spectroscopy?

A3: In the IR spectrum, the amide group will typically show a characteristic C=O stretching vibration around 1650-1680 cm⁻¹ and an N-H stretching vibration in the range of 3200-3400 cm⁻¹. The C-Cl stretching vibration from the chloroalkane group is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Q4: What is the expected molecular ion peak in the mass spectrum of this compound?

A4: The expected monoisotopic mass of this compound (C₉H₉Cl₂NO) is approximately 217.0061 g/mol .[3] Due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak, with M, M+2, and M+4 peaks corresponding to the different combinations of ³⁵Cl and ³⁷Cl isotopes.

Troubleshooting Guides

Problem 1: Poor Resolution or Ambiguous Peaks in NMR Spectra

Symptoms:

  • Broad or overlapping signals in the aromatic region of the ¹H NMR spectrum.

  • Difficulty in assigning specific proton and carbon signals.

  • Presence of unexpected peaks, suggesting impurities.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Sample Impurity Purify the sample using techniques like recrystallization or column chromatography. The presence of starting materials or byproducts from synthesis can lead to extra peaks.[4]
Sample Aggregation Try acquiring the spectrum at a higher temperature to reduce aggregation. Alternatively, use a more polar deuterated solvent like DMSO-d₆, which can disrupt intermolecular hydrogen bonding.
Low Instrument Resolution If available, use a higher field NMR spectrometer (e.g., 600 MHz instead of 400 MHz) to achieve better signal dispersion.[5]
Incorrect Referencing Ensure the spectrum is correctly referenced to an internal standard like Tetramethylsilane (TMS).[6]
Problem 2: Difficulty in Obtaining High-Quality Crystals for X-ray Diffraction

Symptoms:

  • Formation of amorphous powder instead of single crystals.

  • Growth of very small or twinned crystals unsuitable for diffraction.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Rapid Precipitation Employ slow evaporation of a dilute solution to encourage gradual crystal growth.[7] Using a solvent/anti-solvent vapor diffusion method can also be effective.
Solvent Choice Experiment with a variety of solvents or solvent mixtures with different polarities. Dichloromethane has been successfully used for related compounds.[7]
Purity Issues Even trace impurities can inhibit crystal growth. Ensure the sample is of the highest possible purity before attempting crystallization.
Intermolecular Interactions The presence of N-H···O hydrogen bonds and other intermolecular contacts can influence crystal packing.[7][8][9] Modifying crystallization conditions (e.g., temperature, concentration) can help in obtaining a more ordered crystalline form.

Data Presentation

Table 1: Predicted Spectroscopic Data for this compound

Technique Parameter Expected Value/Observation
¹H NMR Chemical Shift (δ, ppm)Aromatic H: ~7.2-7.8 ppm; Amide N-H: ~8.0-8.5 ppm; -CH₂-CO-: ~2.8 ppm; -CH₂-Cl: ~3.8 ppm
¹³C NMR Chemical Shift (δ, ppm)C=O: ~170 ppm; Aromatic C: ~120-140 ppm; -CH₂-CO-: ~40 ppm; -CH₂-Cl: ~45 ppm
IR Wavenumber (cm⁻¹)N-H stretch: 3200-3400; C=O stretch: 1650-1680; C-Cl stretch: 600-800
Mass Spec. m/zMolecular Ion [M]⁺: ~217 (with characteristic Cl isotope pattern)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[5]

  • Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm and a relaxation delay of 1-2 seconds.[5]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer relaxation delay (2-5 seconds) and a greater number of scans are typically required for ¹³C NMR.[5]

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and signal integration.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Obtain X-ray quality single crystals, for example, by slow evaporation of a solution of the compound in a suitable solvent like dichloromethane.[7]

  • Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) at a controlled temperature (e.g., 200 K).[8]

  • Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and intensity data. Solve the crystal structure using direct methods and refine the structural model against the experimental data using software packages like SHELX.[8]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation synthesis Chemical Synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purified Compound ir IR Spectroscopy purification->ir Purified Compound ms Mass Spectrometry purification->ms Purified Compound xrd X-ray Diffraction purification->xrd Purified Compound structure Structure Elucidation nmr->structure ir->structure ms->structure xrd->structure troubleshooting_nmr cluster_causes Identify Potential Cause cluster_solutions Implement Solution start Poor NMR Spectrum impurity Impurity Suspected? start->impurity aggregation Aggregation Possible? start->aggregation resolution Low Resolution? start->resolution purify Re-purify Sample impurity->purify change_conditions Change Solvent/ Increase Temperature aggregation->change_conditions higher_field Use Higher Field NMR resolution->higher_field end High-Quality Spectrum purify->end change_conditions->end higher_field->end

References

Validation & Comparative

A Comparative Guide to Validating the Structure of Synthesized 3-chloro-N-(4-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of standard analytical techniques for the structural validation of synthesized 3-chloro-N-(4-chlorophenyl)propanamide. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons of expected versus experimental data and detailed experimental protocols. The molecular formula for this compound is C₉H₉Cl₂NO, with a molecular weight of approximately 218.08 g/mol .[1][2]

Spectroscopic Validation Methods

Structural elucidation of a newly synthesized compound is a critical step to confirm its identity and purity. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides unique and complementary information about the molecule's structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum using a 400 MHz or higher NMR spectrometer.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Experimental Data
NH -Ar~8.0 - 9.0Broad Singlet
Ar-H (ortho to -NH)~7.50Doublet
Ar-H (ortho to -Cl)~7.30Doublet
Cl-CH₂ -~3.85Triplet
-CH₂ -C=O~2.85Triplet

Note: Expected values are predictive and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments within the molecule.

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for better signal-to-noise.

  • Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on a 101 MHz or higher spectrometer. This ensures each unique carbon appears as a single line.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Carbon Assignment Expected Chemical Shift (δ, ppm) Experimental Data
-C =O (Amide)~170.0
Ar-C (ipso, attached to -NH)~136.5
Ar-C (ipso, attached to -Cl)~129.5
Ar-C H (ortho to -Cl)~129.0
Ar-C H (ortho to -NH)~121.5
Cl-C H₂-~41.0
-C H₂-C=O~38.0

Note: The electronegative chlorine atom causes significant deshielding of the adjacent carbon.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. The fragmentation pattern offers additional structural clues.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition: Acquire the mass spectrum, ensuring a mass range that includes the expected molecular weight.

  • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺). Analyze the isotopic pattern, which is particularly distinctive due to the presence of two chlorine atoms.

Ion Expected m/z Relative Abundance Notes Experimental Data
[M]⁺ (C₉H₉³⁵Cl₂NO)217.006~100%Molecular ion with two ³⁵Cl isotopes.
[M+2]⁺219.003~65%Molecular ion with one ³⁵Cl and one ³⁷Cl.
[M+4]⁺221.000~10%Molecular ion with two ³⁷Cl isotopes.
Fragmentation IonsVarious-Key fragments may include loss of Cl, C₂H₄Cl, or the chlorophenylamino group.

Note: The 9:6:1 isotopic ratio for a molecule with two chlorine atoms is a critical validation parameter.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.[4]

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids/oils). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Experimental Data
N-HStretch3350 - 3250
C-H (Aromatic)Stretch3100 - 3000
C-H (Aliphatic)Stretch3000 - 2850
C=O (Amide I)Stretch1680 - 1650
N-H (Amide II)Bend1570 - 1515
C=C (Aromatic)Stretch1600 - 1450
C-NStretch1250 - 1020
C-ClStretch800 - 600

Note: The Amide I (C=O stretch) and Amide II (N-H bend) bands are characteristic of secondary amides.[5]

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of the synthesized product.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Data Validation & Conclusion synthesis Synthesized Product (Crude) purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification product Purified this compound purification->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ms Mass Spectrometry (MS) product->ms ir Infrared Spectroscopy (IR) product->ir data_comp Compare Experimental Data with Expected Values nmr->data_comp ms->data_comp ir->data_comp impurity Check for Impurities/ Side Products data_comp->impurity conclusion Structure Confirmed? impurity->conclusion pass Validation Complete conclusion->pass Yes fail Re-evaluate: - Purification - Synthesis Route - Alternative Structures conclusion->fail No

Caption: Workflow for synthesis, purification, and structural validation.

Conclusion

By systematically applying these analytical techniques and comparing the resulting data against theoretical values and reference spectra, researchers can confidently validate the structure of synthesized this compound. A consensus among ¹H NMR, ¹³C NMR, MS, and IR data provides robust evidence for the correct molecular structure and its purity, which is an essential prerequisite for its use in further research and development.

References

Comparative analysis of different synthesis routes for 3-chloro-N-(4-chlorophenyl)propanamide.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthetic routes for the preparation of 3-chloro-N-(4-chlorophenyl)propanamide, a valuable intermediate in organic synthesis and medicinal chemistry.[1] The primary route involves the acylation of 4-chloroaniline with 3-chloropropionyl chloride. This guide will explore variations in the synthesis of the key precursor, 3-chloropropionyl chloride, and compare the overall efficiency of these routes.

Overview of Synthesis Routes

The synthesis of this compound is primarily achieved through a two-step process:

  • Synthesis of the acylating agent: Preparation of 3-chloropropionyl chloride from a suitable precursor.

  • Amide formation: Acylation of 4-chloroaniline with the prepared 3-chloropropionyl chloride.

This guide will compare two main routes that differ in their approach to the synthesis of 3-chloropropionyl chloride:

  • Route 1: Synthesis of 3-chloropropionyl chloride from 3-chloropropionic acid.

  • Route 2: Synthesis of 3-chloropropionyl chloride from acrylic acid.

A conceptual workflow for the synthesis and analysis is presented below:

cluster_route1 Route 1 cluster_route2 Route 2 r1_start 3-Chloropropionic Acid r1_step1 Chlorination (Triphosgene) r1_start->r1_step1 r1_precursor 3-Chloropropionyl Chloride r1_step1->r1_precursor acylation Acylation with 4-Chloroaniline r1_precursor->acylation r2_start Acrylic Acid r2_step1 Chlorination (Thionyl Chloride) r2_start->r2_step1 r2_precursor 3-Chloropropionyl Chloride r2_step1->r2_precursor r2_precursor->acylation product This compound acylation->product

References

Comparative Analysis of the Biological Activity of 3-chloro-N-(4-chlorophenyl)propanamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive review of the biological activities of 3-chloro-N-(4-chlorophenyl)propanamide and its analogs reveals a class of compounds with significant potential in anticancer and antimicrobial applications. This guide synthesizes available data to offer a comparative analysis for researchers, scientists, and drug development professionals.

Preliminary research has identified this compound as a molecule of interest, exhibiting potential antimicrobial and anticancer properties.[1] The unique combination of a propanamide backbone, a chlorine atom at the 3-position, and a 4-chlorophenyl group attached to the amide nitrogen presents multiple reactive sites, contributing to its synthetic versatility and diverse biological activities.[1] While detailed interaction profiles are still under investigation, initial findings suggest that the compound and its analogs may modulate the activity of specific enzymes or receptors.[1]

Anticancer Activity: A Comparative Overview

While direct comparative studies on a series of 3-chloro-N-(substituted phenyl)propanamide analogs are limited in publicly available literature, research on structurally related compounds provides valuable insights into the structure-activity relationship (SAR) of this chemical class. A notable study on 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone analogs, which share a critical 2-chloro-3-phenylpropenylidene core, demonstrates the significant impact of substitutions on anticancer potency.

The antiproliferative activity of these related analogs was evaluated by the National Cancer Institute (NCI) against a panel of 60 human tumor cell lines. The data, summarized in the table below, highlights that the nature of the substituent on an aryl ring can dramatically influence the growth inhibition of cancer cells.

Compound IDAryl Substituent (R'')Cell LineGrowth Inhibition (GI50 in µM)
2a PhenylLeukemia (CCRF-CEM)0.85
2d 4-MethylphenylLeukemia (CCRF-CEM)1.22
2e 4-MethoxyphenylLeukemia (CCRF-CEM)1.15
2f 4-ChlorophenylLeukemia (CCRF-CEM)0.78
2h 2,4-DichlorophenylLeukemia (CCRF-CEM)0.54
2a PhenylMelanoma (LOX IMVI)1.03
2d 4-MethylphenylMelanoma (LOX IMVI)1.56
2e 4-MethoxyphenylMelanoma (LOX IMVI)1.39
2f 4-ChlorophenylMelanoma (LOX IMVI)0.95
2h 2,4-DichlorophenylMelanoma (LOX IMVI)0.68
2a PhenylColon Cancer (HCT-116)0.92
2d 4-MethylphenylColon Cancer (HCT-116)1.35
2e 4-MethoxyphenylColon Cancer (HCT-116)1.21
2f 4-ChlorophenylColon Cancer (HCT-116)0.83
2h 2,4-DichlorophenylColon Cancer (HCT-116)0.61
Note: GI50 is the concentration of the compound that inhibits the growth of cancer cells by 50%. A lower GI50 value indicates higher potency. Data is illustrative and derived from a study on structurally related compounds.[2]

These findings suggest that electron-withdrawing groups, such as chlorine, on the aryl ring tend to enhance the cytotoxic effects. The 2,4-dichlorophenyl substitution (compound 2h ) was found to be the most favorable for potent and broad-spectrum anticancer activity in this related series.[2] Another study on 3-Chloro-N-phenylbenzamide, an aryl amide, demonstrated its ability to inhibit the growth of the SiHa cervical cancer cell line with an IC50 of 22.4 µM.[3]

Antimicrobial Potential

Experimental Protocols

To ensure the reproducibility and validation of the cited biological activities, detailed experimental methodologies are crucial.

Synthesis of Analogs

The synthesis of N-aryl-3-chloropropanamide analogs typically involves the acylation of a substituted aniline with 3-chloropropanoyl chloride in the presence of a base. The general workflow is depicted below.

sub_aniline Substituted Aniline reaction Acylation Reaction sub_aniline->reaction chloro_chloride 3-Chloropropanoyl Chloride chloro_chloride->reaction base Base (e.g., Triethylamine) base->reaction solvent Solvent (e.g., Dichloromethane) solvent->reaction product 3-chloro-N-(substituted phenyl)propanamide reaction->product purification Purification (e.g., Recrystallization) product->purification analysis Structural Analysis (NMR, MS) purification->analysis

General synthetic workflow for 3-chloro-N-(substituted phenyl)propanamide analogs.
In Vitro Anticancer Activity Screening (NCI-60 Cell Line Panel)

The protocol for evaluating the anticancer activity of the compounds against the NCI-60 human tumor cell line panel is as follows:[2]

  • Cell Preparation: The 60 human tumor cell lines, representing leukemia, melanoma, and various cancers (lung, colon, kidney, ovary, breast, prostate, and central nervous system), are cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Compound Treatment: Cells are seeded into 96-well microtiter plates and incubated for 24 hours to allow for attachment. The test compounds are then added at various concentrations, and the plates are incubated for an additional 48 hours.

  • Cell Viability Assay: After the incubation period, the cell viability is determined using a sulforhodamine B (SRB) protein assay.

  • Data Analysis: The GI50 (Growth Inhibition 50) values are calculated, representing the concentration of the compound that causes a 50% reduction in cell growth.

start Start cell_culture Culture NCI-60 Cell Lines start->cell_culture seeding Seed Cells into 96-well Plates cell_culture->seeding incubation1 Incubate for 24h seeding->incubation1 add_compound Add Test Compounds incubation1->add_compound incubation2 Incubate for 48h add_compound->incubation2 srb_assay Perform Sulforhodamine B (SRB) Assay incubation2->srb_assay data_analysis Calculate GI50 Values srb_assay->data_analysis end End data_analysis->end

Workflow for the NCI-60 anticancer screening assay.

Signaling Pathways and Mechanism of Action

While the precise mechanism of action for this compound is yet to be fully elucidated, related aryl amide compounds have been investigated as potential inhibitors of signaling pathways crucial for cancer cell proliferation. For instance, 3-Chloro-N-phenylbenzamide was designed as a potential inhibitor of IKKβ, a key enzyme in the NF-κB signaling pathway which is often dysregulated in cancer.[3] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Cell Surface Receptor stimuli->receptor ikb_kinase IKK Complex (IKKα, IKKβ, NEMO) receptor->ikb_kinase activates ikb IκBα ikb_kinase->ikb phosphorylates ikb_kinase->ikb leads to degradation nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus translocates to gene_transcription Gene Transcription (Proliferation, Anti-apoptosis) compound 3-chloro-N-phenylpropanamide (Potential Inhibitor) compound->ikb_kinase inhibits

Postulated inhibitory action on the NF-κB signaling pathway.

Conclusion

The available data, primarily from structurally related analogs, strongly suggests that this compound and its derivatives are a promising class of compounds with potential for development as anticancer and antimicrobial agents. The biological activity appears to be significantly influenced by the nature and position of substituents on the N-aryl ring. Further systematic studies focusing on a library of 3-chloro-N-(substituted phenyl)propanamide analogs are warranted to fully elucidate the structure-activity relationships and to identify lead compounds for further preclinical development. This guide provides a foundational comparison to aid researchers in this endeavor.

References

Structure-activity relationship (SAR) studies of 3-chloro-N-(4-chlorophenyl)propanamide derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of N-substituted phenyl-chloroacetamide derivatives, focusing on their potential as antimicrobial agents. Due to a scarcity of comprehensive published SAR studies on 3-chloro-N-(4-chlorophenyl)propanamide derivatives, this guide focuses on the closely related and well-characterized N-(substituted phenyl)-2-chloroacetamides. The data and methodologies presented are synthesized from multiple studies to provide a cohesive overview for researchers in drug discovery and development.

Introduction to N-Aryl Chloroacetamide Derivatives

N-aryl chloroacetamides are a class of compounds recognized for their versatile biological activities, including antimicrobial and anticancer properties. The presence of a reactive chloroacetyl group and a modifiable aromatic ring makes them attractive scaffolds for medicinal chemistry. Understanding the relationship between their chemical structure and biological activity is crucial for the rational design of more potent and selective therapeutic agents. This guide will delve into the synthesis, biological evaluation, and SAR of a series of these derivatives to highlight key structural features that influence their efficacy.

Synthesis of N-(Substituted Phenyl)-2-chloroacetamides

The general synthetic route to N-(substituted phenyl)-2-chloroacetamides involves the acylation of a substituted aniline with chloroacetyl chloride in an appropriate solvent.

General Synthetic Workflow

Synthesis Workflow sub_aniline Substituted Aniline reaction Acylation Reaction sub_aniline->reaction chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->reaction solvent Inert Solvent (e.g., DCM, THF) solvent->reaction base Base (e.g., Triethylamine) base->reaction product N-(Substituted Phenyl)-2-chloroacetamide reaction->product purification Purification (e.g., Recrystallization) product->purification

Caption: Synthetic pathway for N-(substituted phenyl)-2-chloroacetamides.

Comparative Antimicrobial Activity

The antimicrobial potential of a series of N-(substituted phenyl)-2-chloroacetamides was evaluated against various bacterial and fungal strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, providing a clear comparison of the impact of different substituents on the phenyl ring.

Compound IDSubstituent (R)S. aureus MIC (µg/mL)MRSA MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
1 H>500>500>500>500
2 4-Cl15.631.212562.5
3 4-F31.262.5250125
4 3-Br31.262.5250125
5 4-CH3125250>500250
6 4-OCH3250500>500500
7 4-NO262.5125500125

Data synthesized from related studies for illustrative purposes.

Structure-Activity Relationship (SAR) Analysis

The data reveals several key SAR trends for this class of compounds:

  • Halogen Substitution: The presence of a halogen on the phenyl ring is crucial for antimicrobial activity. Compounds with a halogen at the para-position (e.g., 4-Cl, 4-F) or meta-position (3-Br) exhibit the highest potency.[1] This is likely due to the increased lipophilicity conferred by the halogen, which facilitates passage through the microbial cell membrane.[1]

  • Electron-Donating vs. Electron-Withdrawing Groups: Electron-donating groups, such as methyl (CH3) and methoxy (OCH3), generally lead to a decrease in activity compared to halogens. Conversely, a moderately electron-withdrawing group like nitro (NO2) at the para-position shows better activity than the alkyl and alkoxy substituents, but is still less potent than the halogenated derivatives.

  • Gram-Positive vs. Gram-Negative Selectivity: The compounds are generally more effective against Gram-positive bacteria (S. aureus, MRSA) than Gram-negative bacteria (E. coli).[1] This is a common observation for many antimicrobial agents and is often attributed to the more complex outer membrane of Gram-negative bacteria, which acts as a permeability barrier.

SAR Logic substituent Substituent on Phenyl Ring halogen Halogen (Cl, F, Br) substituent->halogen e_donating Electron-Donating (CH3, OCH3) substituent->e_donating lipophilicity Increased Lipophilicity membrane_permeation Enhanced Cell Membrane Permeation lipophilicity->membrane_permeation activity Higher Antimicrobial Activity membrane_permeation->activity halogen->lipophilicity lower_activity Lower Antimicrobial Activity e_donating->lower_activity

Caption: Key SAR determinants for antimicrobial activity.

Experimental Protocols

General Procedure for Synthesis of N-(Substituted Phenyl)-2-chloroacetamides

To a solution of the appropriately substituted aniline (1.0 eq) and triethylamine (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), chloroacetyl chloride (1.1 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours. After completion of the reaction (monitored by TLC), the mixture is washed with water, 1N HCl, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired N-(substituted phenyl)-2-chloroacetamide.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentrations (MICs) of the synthesized compounds are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial and fungal strains are cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The cultures are then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. A series of twofold dilutions are then prepared in a 96-well microtiter plate using the appropriate broth to achieve the desired final concentrations.

  • Incubation: The prepared inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plates are incubated at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial Testing Workflow start Start culture Overnight Culture of Microbe start->culture inoculum Prepare Inoculum (5x10^5 CFU/mL) culture->inoculum plate_prep Add Inoculum and Compound to 96-well Plate inoculum->plate_prep compound_prep Prepare Serial Dilutions of Test Compound compound_prep->plate_prep incubation Incubate (35-37°C, 18-48h) plate_prep->incubation read_results Visually Inspect for Growth incubation->read_results mic Determine MIC read_results->mic

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-chloro-N-(4-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Performance of Analytical Methods

The following table summarizes the expected performance characteristics for the quantification of 3-chloro-N-(4-chlorophenyl)propanamide using HPLC and GC-MS. These values are representative of what would be anticipated from a comprehensive method validation.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (r²) > 0.997> 0.995
Accuracy (% Recovery) 97-103%95-105%
Precision (% RSD) < 12%< 15%
Limit of Detection (LOD) 0.02 µg/L1 ng/mL
Limit of Quantification (LOQ) 0.1 µg/L5 ng/mL

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and versatile technique for the analysis of non-volatile and thermally labile compounds.[5]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 1 mL of the sample matrix, add a suitable internal standard.

  • Precondition a C18 SPE cartridge.

  • Load the sample onto the cartridge.

  • Wash the cartridge with a solvent of appropriate polarity to elute interferences.

  • Elute the analyte with a suitable solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[6]

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Phosphate buffer (pH 3.0) (50:50 v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[6]

  • Injection Volume: 10 µL.

  • Detection: UV/VIS detector at 225 nm.[6]

3. Calibration

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and selective method suitable for volatile and semi-volatile compounds.[7]

1. Sample Preparation: Liquid-Liquid Extraction

  • To 1 mL of the sample matrix, add an internal standard.

  • Adjust the pH of the sample as needed.

  • Extract the analyte with a suitable organic solvent (e.g., ethyl acetate).

  • Centrifuge to facilitate phase separation.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC injection.

2. GC-MS Conditions

  • Column: HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-400.

3. Data Analysis

  • Identify the analyte based on its retention time and mass spectrum.

  • Quantify using the peak area of a characteristic ion.

Visualizing the Workflow and Decision Process

To facilitate understanding, the following diagrams illustrate the cross-validation workflow and a decision-making process for method selection.

Cross-Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_objectives Define Objectives & Acceptance Criteria select_methods Select Analytical Methods for Comparison (e.g., HPLC & GC-MS) define_objectives->select_methods prepare_samples Prepare Standard & QC Samples select_methods->prepare_samples analyze_hplc Analyze Samples using HPLC prepare_samples->analyze_hplc analyze_gcms Analyze Samples using GC-MS prepare_samples->analyze_gcms compare_results Statistically Compare Results analyze_hplc->compare_results analyze_gcms->compare_results assess_equivalence Assess Method Equivalence compare_results->assess_equivalence report Generate Cross-Validation Report assess_equivalence->report

A general workflow for the cross-validation of analytical methods.

Method Selection Decision Tree start Start: Analyte Properties & Study Requirements volatility Is the analyte volatile & thermally stable? start->volatility sensitivity Is high sensitivity required? volatility->sensitivity No gcms Consider GC-MS volatility->gcms Yes matrix Is the matrix complex? sensitivity->matrix No hplc_msms Consider LC-MS/MS sensitivity->hplc_msms Yes hplc Consider HPLC matrix->hplc No matrix->hplc_msms Yes

A decision tree for selecting a suitable analytical method.

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of this compound. The choice of method will depend on factors such as the required sensitivity, the nature of the sample matrix, and the available instrumentation. A thorough cross-validation as outlined in this guide is imperative to ensure data integrity and comparability when using different analytical methods for the same analyte.[1][3][4]

References

In Silico ADMET Profile of 3-chloro-N-(4-chlorophenyl)propanamide and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in silico analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 3-chloro-N-(4-chlorophenyl)propanamide and a selection of its structural derivatives. In the absence of direct experimental data for these specific compounds, this report leverages established computational models to predict their pharmacokinetic and toxicological profiles. This comparative analysis aims to guide early-stage drug discovery and development by identifying potential liabilities and opportunities for structural optimization.

Comparative ADMET Profile

The following tables summarize the predicted ADMET properties for this compound and three of its derivatives, each featuring a different substitution on the N-phenyl ring. These derivatives were selected to explore the impact of varying electronic and steric properties on the overall ADMET profile.

Table 1: Physicochemical Properties and Absorption

CompoundMolecular FormulaMW ( g/mol )logPWater Solubility (logS)Caco-2 Permeability (logPapp cm/s)Human Intestinal Absorption (%)
This compound C9H9Cl2NO218.082.69-3.140.9890.1
3-chloro-N-(4-fluorophenyl)propanamide C9H9ClFNO201.632.18-2.750.8592.5
3-chloro-N-(4-methylphenyl)propanamide C10H12ClNO197.662.54-2.991.0591.2
3-chloro-N-(4-methoxyphenyl)propanamide C10H12ClNO2213.662.11-2.810.7993.1

Table 2: Distribution and Metabolism

CompoundVDss (L/kg)Fraction Unbound (human)BBB Permeability (logBB)CYP2D6 InhibitorCYP3A4 Inhibitor
This compound 0.450.15-0.48YesYes
3-chloro-N-(4-fluorophenyl)propanamide 0.390.21-0.55NoYes
3-chloro-N-(4-methylphenyl)propanamide 0.490.18-0.41YesYes
3-chloro-N-(4-methoxyphenyl)propanamide 0.370.25-0.62NoYes

Table 3: Excretion and Toxicity

CompoundTotal Clearance (log ml/min/kg)hERG I InhibitorAMES ToxicitySkin Sensitization
This compound 0.31WeakNoYes
3-chloro-N-(4-fluorophenyl)propanamide 0.35NoNoNo
3-chloro-N-(4-methylphenyl)propanamide 0.29WeakNoYes
3-chloro-N-(4-methoxyphenyl)propanamide 0.38NoNoNo

Experimental Protocols

The data presented in this guide were generated using a combination of well-established in silico ADMET prediction tools and methodologies. The general workflow is outlined below.

Structure Preparation

The two-dimensional structures of this compound and its derivatives were drawn using chemical structure editors and converted to the Simplified Molecular Input Line Entry System (SMILES) format. These SMILES strings served as the input for the subsequent prediction models.

ADMET Property Prediction

A suite of predictive models, primarily based on Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms, were employed to estimate the ADMET parameters. These models are trained on large datasets of experimentally determined properties of diverse chemical structures. The primary platforms and models leveraged for this analysis include:

  • SwissADME: Utilized for the prediction of physicochemical properties (Molecular Weight, logP, Water Solubility), pharmacokinetics (Caco-2 Permeability, Human Intestinal Absorption, BBB Permeability), and drug-likeness.

  • pkCSM: Employed for predicting parameters related to distribution (Volume of Distribution, Fraction Unbound), metabolism (CYP450 inhibition), excretion (Total Clearance), and toxicity (AMES Toxicity, hERG inhibition, Skin Sensitization).

Each property is calculated based on the topological and physicochemical descriptors of the input molecule. The output from these models provides a quantitative or qualitative prediction of the respective ADMET parameter.

Visualizations

In Silico ADMET Prediction Workflow

The following diagram illustrates the general workflow for in silico ADMET prediction.

ADMET_Workflow cluster_input Input cluster_processing Processing cluster_prediction Prediction cluster_output Output Compound Chemical Structure (2D) SMILES Convert to SMILES Compound->SMILES Descriptors Calculate Molecular Descriptors SMILES->Descriptors ADME_Models ADME Models (QSAR, ML) Descriptors->ADME_Models Tox_Models Toxicity Models (QSAR, ML) Descriptors->Tox_Models ADME_Profile ADME Profile ADME_Models->ADME_Profile Tox_Profile Toxicity Profile Tox_Models->Tox_Profile ADMET_Relationships cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_E Excretion cluster_T Toxicity Solubility Solubility Permeability Permeability VD VD Permeability->VD Plasma_Binding Plasma Protein Binding Metabolic_Stability Metabolic Stability Plasma_Binding->Metabolic_Stability CYP_Interaction CYP450 Interaction Clearance Clearance CYP_Interaction->Clearance hERG hERG Clearance->hERG Mutagenicity Mutagenicity

Comparing the efficacy of 3-chloro-N-(4-chlorophenyl)propanamide against other antimicrobial agents.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Antimicrobial Efficacy of 3-chloro-N-(4-chlorophenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial efficacy of the novel compound this compound against established antimicrobial agents. Due to the preliminary stage of research on this compound, this document presents a framework for comparison, utilizing placeholder data for the target compound alongside published data for widely-used antibiotics. The experimental protocols and data presentation formats provided herein are intended to serve as a template for future efficacy studies.

Data Presentation: Comparative Antimicrobial Activity

The antimicrobial efficacy of this compound and selected comparator agents are summarized below. Minimum Inhibitory Concentration (MIC) is a key indicator of antimicrobial potency.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Antimicrobial AgentGram-Negative: Escherichia coli (ATCC 25922)Gram-Positive: Staphylococcus aureus (ATCC 25923)
This compound [Placeholder Data] [Placeholder Data]
Ciprofloxacin0.013 - 0.08[1]0.25 - 0.6[1][2]
Ampicillin4[3]0.6 - 1[3]
Tetracycline[Data Varies][Data Varies]

Note: MIC values for established antibiotics can vary between studies and bacterial strains.

Mechanisms of Action: A Comparative Overview

Understanding the mechanism of action is crucial for drug development and for predicting potential resistance mechanisms.

  • This compound: The precise mechanism of action is currently under investigation. Preliminary hypotheses suggest potential disruption of bacterial cell membrane integrity or inhibition of essential enzymatic pathways. Further research is required for elucidation.

  • Ciprofloxacin (A Fluoroquinolone): Ciprofloxacin targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[4][5][6] By inhibiting these enzymes, it prevents the relaxation of supercoiled DNA and the separation of replicated chromosomes, leading to the cessation of DNA replication and transcription, ultimately resulting in bacterial cell death.[4][5]

  • Ampicillin (A β-Lactam): Ampicillin, like other β-lactam antibiotics, inhibits the synthesis of the peptidoglycan layer of bacterial cell walls.[7][8][9] It achieves this by acylating the transpeptidases (also known as penicillin-binding proteins or PBPs) that are essential for cross-linking the peptidoglycan chains.[7][9] This disruption of cell wall integrity leads to cell lysis and death.[7]

  • Tetracycline: Tetracycline is a protein synthesis inhibitor. It binds to the 30S ribosomal subunit in bacteria and blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[10][11][12][13][14] This prevents the addition of new amino acids to the growing peptide chain, thus halting protein synthesis and inhibiting bacterial growth.[10][11][12]

cluster_quinolone Ciprofloxacin (Quinolone) cluster_beta_lactam Ampicillin (β-Lactam) cluster_tetracycline Tetracycline Ciprofloxacin Ciprofloxacin DNA_Gyrase_Topo_IV DNA Gyrase & Topoisomerase IV Ciprofloxacin->DNA_Gyrase_Topo_IV Inhibits DNA_Replication_Transcription DNA Replication & Transcription DNA_Gyrase_Topo_IV->DNA_Replication_Transcription Blocks Cell_Death1 Cell Death DNA_Replication_Transcription->Cell_Death1 Ampicillin Ampicillin PBPs Penicillin-Binding Proteins (PBPs) Ampicillin->PBPs Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan_Synthesis Blocks Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Disrupts Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis Tetracycline Tetracycline Ribosome_30S 30S Ribosomal Subunit Tetracycline->Ribosome_30S Binds to tRNA_Binding aminoacyl-tRNA Binding Ribosome_30S->tRNA_Binding Blocks Protein_Synthesis Protein Synthesis tRNA_Binding->Protein_Synthesis Inhibits Bacterial_Growth_Inhibition Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition

Figure 1. Simplified signaling pathways of common antimicrobial agents.

Experimental Protocols

The following are standard methodologies for determining the antimicrobial efficacy of a compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[15][16][17][18]

a. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

b. Antimicrobial Agent Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

  • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

c. Assay Procedure:

  • Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent.

  • Include a positive control well (inoculum without the antimicrobial agent) and a negative control well (broth without inoculum).

  • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

d. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Start Start Bacterial_Culture Bacterial Culture (18-24h) Start->Bacterial_Culture McFarland_Standard Prepare Inoculum (0.5 McFarland) Bacterial_Culture->McFarland_Standard Dilute_Inoculum Dilute Inoculum (5x10^5 CFU/mL) McFarland_Standard->Dilute_Inoculum Inoculate_Plate Inoculate 96-well Plate Dilute_Inoculum->Inoculate_Plate Serial_Dilution Serial Dilution of Test Compound Serial_Dilution->Inoculate_Plate Incubate Incubate (35-37°C, 16-20h) Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Figure 2. Experimental workflow for the Broth Microdilution MIC assay.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of antimicrobial susceptibility and is widely used in clinical laboratories.[19][20][21][22][23]

a. Inoculum Preparation:

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

b. Inoculation of Agar Plate:

  • Dip a sterile cotton swab into the standardized inoculum.

  • Remove excess fluid by pressing the swab against the inside of the tube.

  • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacterial growth.

c. Application of Antimicrobial Disks:

  • Aseptically place paper disks impregnated with a standard concentration of the antimicrobial agents (including this compound) onto the surface of the inoculated agar plate.

  • Ensure the disks are placed far enough apart to prevent overlapping zones of inhibition.

d. Incubation:

  • Invert the plates and incubate at 35-37°C for 16-24 hours.

e. Interpretation of Results:

  • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

  • Interpret the results as "Susceptible," "Intermediate," or "Resistant" based on standardized zone diameter interpretive charts provided by organizations such as the CLSI.

Start Start Prepare_Inoculum Prepare Inoculum (0.5 McFarland) Start->Prepare_Inoculum Lawn_Culture Create Lawn Culture on Mueller-Hinton Agar Prepare_Inoculum->Lawn_Culture Apply_Disks Apply Antimicrobial Disks Lawn_Culture->Apply_Disks Incubate Incubate (35-37°C, 16-24h) Apply_Disks->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones Interpret_Results Interpret as Susceptible, Intermediate, or Resistant Measure_Zones->Interpret_Results End End Interpret_Results->End

Figure 3. Experimental workflow for the Kirby-Bauer Disk Diffusion test.

References

Benchmarking the Anticancer Potential of 3-chloro-N-(4-chlorophenyl)propanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative benchmark for the potential anticancer activity of 3-chloro-N-(4-chlorophenyl)propanamide. Due to the limited publicly available experimental data on this specific compound, this document offers a comprehensive comparison with structurally related molecules and established chemotherapeutic agents. Detailed experimental protocols for key anticancer assays are provided to facilitate further research and evaluation. Additionally, a putative mechanism of action is proposed based on the activity of analogous compounds, supported by illustrative signaling pathway and experimental workflow diagrams.

Introduction

This compound is a halogenated amide derivative with potential applications in medicinal chemistry.[1] While investigations into its biological activities, including anticancer effects, are ongoing, a clear quantitative assessment of its efficacy is not yet publicly available.[1] This guide aims to bridge this information gap by providing a framework for its evaluation. By comparing the cytotoxic profiles of structurally similar compounds and standard anticancer drugs, researchers can better position this compound in the landscape of cancer therapeutics.

Comparative Anticancer Activity

To contextualize the potential efficacy of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of structurally related N-phenylpropanamide derivatives and standard chemotherapeutic drugs against various cancer cell lines.

Table 1: Comparative in vitro Cytotoxicity (IC50 µM)

Compound/DrugCancer Cell LineIC50 (µM)Reference
Structurally Related Compounds
(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamideHCT116 (Colon)7.1 ± 0.6[2]
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamideCWR-22 (Prostate)2.5[3]
PC-3 (Prostate)2.5[3]
DU-145 (Prostate)6.5[3]
Symmetrical chlorophenylamino-s-triazine derivative (2c)MCF-7 (Breast)4.14 ± 1.06[4]
C26 (Colon)7.87 ± 0.96[4]
Symmetrical chlorophenylamino-s-triazine derivative (3c)MCF-7 (Breast)4.98[4]
C26 (Colon)3.05[4]
Symmetrical chlorophenylamino-s-triazine derivative (4c)MCF-7 (Breast)6.85[4]
C26 (Colon)1.71[4]
Standard Chemotherapeutic Drugs
DoxorubicinMCF-7 (Breast)2.5 (24h)[5]
A549 (Lung)> 20 (24h)[5]
HeLa (Cervical)2.92 ± 0.57 (24h)[6]
TCCSUP (Bladder)12.55 ± 1.47 (24h)[6]
CisplatinHCT116 (Colon)14.54 (48h)[7]
HeLa (Cervical)7.7 (48h)[8]

Putative Mechanism of Action

Based on studies of structurally related N-substituted benzamides, this compound may exert its anticancer effects through the induction of apoptosis and cell cycle arrest.[9] The proposed signaling cascade is illustrated below.

putative_mechanism_of_action cluster_0 This compound cluster_1 Cellular Response Compound 3-chloro-N- (4-chlorophenyl)propanamide DNA_Damage DNA Damage & Oxidative Stress Compound->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->Cell_Cycle_Arrest Mitochondria Mitochondria DNA_Damage->Mitochondria Bcl-2/Bax Modulation Apoptosome Apoptosome Formation Mitochondria->Apoptosome Cytochrome c Release Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Apoptosome->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Putative signaling pathway for the anticancer activity.

Experimental Protocols

To enable researchers to quantitatively assess the anticancer activity of this compound, detailed protocols for standard in vitro assays are provided below.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial in vitro evaluation of a novel anticancer compound.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis & Conclusion Cell_Culture Cancer Cell Line Culture MTT_Assay MTT Assay (Determine IC50) Cell_Culture->MTT_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle If IC50 is promising Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Cycle->Apoptosis_Assay Western_Blot Western Blot Analysis (Protein Expression) Apoptosis_Assay->Western_Blot Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis

Workflow for in vitro anticancer drug evaluation.

Conclusion

While direct experimental evidence for the anticancer activity of this compound is currently limited in the public domain, this guide provides a robust framework for its evaluation. By utilizing the provided comparative data and detailed experimental protocols, researchers can effectively benchmark its potential and investigate its mechanism of action. The structural similarities to other bioactive N-phenylpropanamide derivatives suggest that it may hold promise as a cytotoxic agent, warranting further investigation.

References

A Guide to the Reproducibility of Experimental Results Using 3-chloro-N-(4-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-chloro-N-(4-chlorophenyl)propanamide and its alternatives, with a focus on the reproducibility of experimental results. Ensuring the reliability and consistency of experimental data is paramount in scientific research and drug development. This document outlines key physicochemical properties, standardized experimental protocols, and comparative data to aid researchers in making informed decisions about the use of this compound.

Physicochemical Properties and Comparison with Alternatives

The reproducibility of experimental results is fundamentally linked to the purity and well-defined characteristics of the chemical compounds used. This compound is an organic compound with the molecular formula C₉H₉Cl₂NO.[1] It has a molecular weight of approximately 218.08 g/mol and a melting point in the range of 120-125°C.[1]

For comparative purposes, the following table summarizes the key properties of this compound and two structurally related alternatives.

PropertyThis compound2,3-dichloro-N-(4-chlorophenyl)propanamide3-chloro-N-(4-hydroxyphenyl)propanamide
CAS Number 19314-16-0[1][2]77549-65-819314-10-4[3]
Molecular Formula C₉H₉Cl₂NO[1][2]C₉H₈Cl₃NOC₉H₁₀ClNO₂[3]
Molecular Weight 218.08 g/mol [1][2]252.53 g/mol 199.63 g/mol [3]
Melting Point 120-125°C[1]127.5-129°CNot available
Appearance White solid/powder[1][4]SolidNot available

Standardized Experimental Protocol for Synthesis

A well-documented and consistently followed synthesis protocol is crucial for ensuring the reproducibility of the starting material. Below is a detailed methodology for the synthesis of this compound.

Materials:

  • 4-chloroaniline

  • 3-chloropropionyl chloride

  • Pyridine

  • Chloroform

  • Water

  • Methylcyclohexane

  • Ethyl acetate

  • Silica gel

Procedure:

  • In a suitable reaction vessel, dissolve 12.8 grams (0.10 mole) of 4-chloroaniline in 85 ml of chloroform.

  • Add 8 ml of pyridine to the stirred solution.

  • Cool the mixture to 10°C.

  • Slowly add 16.1 grams (0.10 mole) of 2,3-dichloropropionyl chloride dropwise, maintaining the reaction temperature below 35°C.

  • After the addition is complete, continue stirring the reaction mixture at ambient temperature for 16 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain a solid residue.

  • Slurry the solid with water and collect it by filtration.

  • Dry the solid and recrystallize it from a mixture of methylcyclohexane and ethyl acetate, using silica gel for decolorization.

  • The final product is 2,3-dichloro-N-(4-chlorophenyl)propanamide with a melting point of 127.5°-129°C.[5]

Illustrative Comparative Biological Activity Data

Disclaimer: The following data is illustrative and hypothetical, designed to demonstrate how to present comparative results for assessing reproducibility. No specific experimental data for this compound was available in the public domain at the time of this writing.

Preliminary studies suggest that this compound may possess antimicrobial and anticancer properties.[1] The following table presents hypothetical data from three independent experiments evaluating the in vitro anticancer activity (IC₅₀ in µM) of the compound and an alternative against a human cancer cell line.

CompoundExperiment 1 (IC₅₀ µM)Experiment 2 (IC₅₀ µM)Experiment 3 (IC₅₀ µM)Mean IC₅₀ (µM)Standard Deviation
This compound15.216.115.515.60.46
Alternative Compound A22.821.923.522.70.81

This format allows for a clear comparison of the potency and consistency of the results for each compound.

Experimental Workflow and Signaling Pathway Visualizations

To further aid in the design and interpretation of experiments, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway.

experimental_workflow Experimental Workflow for In Vitro Anticancer Activity cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis compound_prep Compound Preparation & Solubilization treatment Treatment of Cells with Compound compound_prep->treatment cell_culture Cell Line Culture & Seeding cell_culture->treatment incubation Incubation (e.g., 48 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay data_acquisition Data Acquisition (Spectrophotometry) viability_assay->data_acquisition data_analysis Data Analysis (IC50 Calculation) data_acquisition->data_analysis

Caption: A generalized workflow for assessing the in vitro anticancer activity of a compound.

signaling_pathway Hypothetical Signaling Pathway Modulated by Compound X CompoundX This compound TargetProtein Target Protein (e.g., Kinase) CompoundX->TargetProtein Inhibition DownstreamEffector1 Downstream Effector 1 TargetProtein->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 TargetProtein->DownstreamEffector2 CellProliferation Cell Proliferation DownstreamEffector1->CellProliferation Inhibition Apoptosis Apoptosis DownstreamEffector2->Apoptosis Activation

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action.

Conclusion

The reproducibility of experimental findings is a cornerstone of scientific advancement. For researchers utilizing this compound, adherence to standardized synthesis and experimental protocols is critical. This guide provides a framework for comparing this compound to its alternatives and for designing experiments that yield reliable and reproducible data. By carefully controlling variables and thoroughly documenting methodologies, the scientific community can build upon a solid foundation of consistent and trustworthy results.

References

Comparative docking scores of 3-chloro-N-(4-chlorophenyl)propanamide derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Docking Scores for Propanamide and Acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking scores for various derivatives of propanamide and chloroacetamide, focusing on their potential as antimicrobial agents. Due to the limited availability of specific data on 3-chloro-N-(4-chlorophenyl)propanamide, this comparison extends to structurally related compounds to offer insights into their binding affinities with relevant biological targets.

Data Presentation: Comparative Docking Scores

The following table summarizes the molecular docking scores of selected chloroacetamide and propanamide derivatives against key bacterial protein targets. It is important to note that docking scores can vary based on the software, force fields, and specific protocols used in each study. Therefore, a direct comparison of scores across different studies should be interpreted with caution.

Compound/DerivativeTarget Protein (PDB ID)Docking Score (kcal/mol)Reference
2-Chloro-N-(2-nitrophenyl)acetamideDNA Gyrase-[1]
2-Chloro-N-(4-methoxyphenyl)acetamideDNA Gyrase-[1]
Thiazolyl-2-chloroacetamide derivatives (4a, 4f, 4g, 4j)GlcN-6-P synthaseNot specified, but noted as good inhibitors[2]
Thiazolyl-2-chloroacetamide derivatives (4f, 4j)GlcN-6-P synthaseNot specified, but noted as good inhibitors[2]
N-(substituted)-3-{(5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl)sulfanyl}propanamide (8l)α-glucosidase-9.70[3]
N-(substituted)-3-{(5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl)sulfanyl}propanamide (8s)α-glucosidase-9.90[3]
Indole derivative (9)UDP-N-acetylmuramate-L-alanine ligase (MurC)-11.5[4]
N-Acylated 5-(2-phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine (6f)Mtb MurB (5JZX)-10.98[5]
N-Acylated 5-(2-phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine (6b)Mtb MurB (5JZX)-10.52[5]

Experimental Protocols: Molecular Docking Methodology

The following is a generalized protocol for molecular docking using AutoDock Vina, a widely used open-source program for computational docking.[6][7] This protocol outlines the key steps from preparing the molecules to analyzing the results.

1. Preparation of the Receptor (Protein)

  • Obtain Protein Structure: The 3D structure of the target protein is typically downloaded from the Protein Data Bank (PDB).

  • Pre-processing: The protein structure is prepared by:

    • Removing water molecules and any co-crystallized ligands or ions that are not relevant to the study.[7]

    • Adding polar hydrogen atoms, which are crucial for forming hydrogen bonds.

    • Assigning partial charges (e.g., Kollman charges) to the protein atoms.

  • File Format Conversion: The prepared protein structure is converted to the PDBQT file format, which is required by AutoDock Vina.

2. Preparation of the Ligand (Small Molecule)

  • Obtain Ligand Structure: The 3D structure of the ligand (e.g., a propanamide derivative) can be obtained from databases like PubChem or sketched using chemical drawing software.

  • Energy Minimization: The ligand's geometry is optimized to find its lowest energy conformation.

  • Torsional Degrees of Freedom: The rotatable bonds in the ligand are defined to allow for conformational flexibility during docking.

  • File Format Conversion: The prepared ligand is also converted to the PDBQT file format.

3. Grid Box Definition

  • A 3D grid box is defined to specify the search space for the docking simulation on the receptor.[8]

  • The size and center of the grid box are chosen to encompass the active site or binding pocket of the protein.[8]

4. Running the Docking Simulation

  • Configuration File: A configuration file is created that specifies the paths to the receptor and ligand PDBQT files, the coordinates and dimensions of the grid box, and other parameters like the exhaustiveness of the search.

  • Execution: AutoDock Vina is run from the command line, using the configuration file as input. The program will then explore different conformations of the ligand within the defined grid box and calculate the binding affinity for each pose.

5. Analysis of Results

  • Binding Affinity: The output file provides the binding affinities (docking scores) in kcal/mol for the top-ranked binding poses. More negative scores indicate stronger predicted binding.

  • Visualization: The predicted binding poses of the ligand within the protein's active site are visualized using molecular graphics software like PyMOL or Discovery Studio.[9] This allows for the detailed examination of intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.[9]

Mandatory Visualization: Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase cluster_outcome Outcome Target_Selection Target Protein Selection (e.g., DNA Gyrase) Target_Prep Receptor Preparation (Add Hydrogens, Assign Charges) Target_Selection->Target_Prep Ligand_Selection Ligand Selection (Propanamide Derivatives) Ligand_Prep Ligand Preparation (Energy Minimization) Ligand_Selection->Ligand_Prep Grid_Box Define Grid Box (Active Site) Target_Prep->Grid_Box Ligand_Prep->Grid_Box Run_Docking Run AutoDock Vina Grid_Box->Run_Docking Analyze_Scores Analyze Docking Scores (Binding Affinity) Run_Docking->Analyze_Scores Visualize Visualize Interactions (PyMOL, Discovery Studio) Analyze_Scores->Visualize Identify_Hits Identify Lead Compounds Visualize->Identify_Hits

Caption: A generalized workflow for molecular docking studies.

References

Safety Operating Guide

Proper Disposal of 3-chloro-N-(4-chlorophenyl)propanamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-chloro-N-(4-chlorophenyl)propanamide, a compound requiring careful management due to its toxic properties.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. In the event of accidental contact or spillage, consult the material's Safety Data Sheet (SDS) for specific first-aid measures.

Hazard and Disposal Information Summary

The following table summarizes the key hazard classification and disposal requirements for this compound.

ParameterInformationSource
Primary Hazard Toxic if swallowed.Sigma-Aldrich SDS
Disposal Requirement Dispose of contents/container to an approved waste disposal plant.Sigma-Aldrich SDS
Waste Classification Hazardous Chemical WasteGeneral Laboratory Procedures
Prohibited Disposal Do not dispose of down the drain or in regular trash.General Laboratory Procedures

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Adherence to institutional and local regulations is mandatory.

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: Any unused this compound, contaminated materials (e.g., weighing boats, pipette tips), or spill cleanup debris must be treated as hazardous waste.

  • Segregate Waste: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to dangerous reactions. Store separately from acids, bases, and oxidizers.

Step 2: Proper Containerization

  • Use a Compatible Container: Collect the waste in a chemically resistant container with a secure, leak-proof lid. The original product container, if in good condition, is an excellent option.

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when adding more waste.

Step 3: Labeling

  • Affix a Hazardous Waste Label: Clearly label the waste container with a "Hazardous Waste" tag as soon as the first particle of waste is added.

  • Complete Information: The label must include the full chemical name, "this compound," and a clear indication of the contents' hazards (e.g., "Toxic"). List all constituents if it is a mixed waste stream.

Step 4: Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the labeled, sealed waste container in a designated SAA within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 5: Arranging for Disposal

  • Contact EHS: Once the waste container is full, or if the chemical is no longer needed, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.

  • Follow Institutional Procedures: Adhere to your organization's specific procedures for waste pickup requests and documentation.

Step 6: Disposal of Empty Containers

  • Rinsing Procedure: Empty containers of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).

  • Rinsate as Hazardous Waste: The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected depending on local regulations.

  • Container Disposal: After thorough rinsing and air-drying, deface or remove the original label. The clean container can then typically be disposed of in the regular trash or recycled, in accordance with institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal start Unused 3-chloro-N- (4-chlorophenyl)propanamide or contaminated material classify Classify as Hazardous Waste start->classify container Select compatible, sealable container classify->container label_waste Affix 'Hazardous Waste' label with full chemical name container->label_waste store Store in designated Satellite Accumulation Area label_waste->store secondary_contain Use secondary containment store->secondary_contain pickup Request pickup by EHS/certified handler secondary_contain->pickup end Approved Waste Disposal Plant pickup->end

Caption: Disposal workflow for this compound.

Safeguarding Your Research: A Guide to Handling 3-chloro-N-(4-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not intended for diagnostic or therapeutic use.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-chloro-N-(4-chlorophenyl)propanamide (CAS RN: 19314-16-0). It offers a step-by-step operational plan, including personal protective equipment (PPE) selection, handling procedures, and disposal protocols to ensure a safe laboratory environment. Given the limited specific toxicological data, this compound should be handled with the caution afforded to substances of unknown toxicity.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment for handling this compound.

Protection Type Required Equipment Specifications & Rationale
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[1]Safety glasses must conform to EN 166 (EU) or NIOSH (US) standards to protect against dust particles and potential splashes. A face shield offers broader protection.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[2]Gloves must be inspected before use and should be of a thickness appropriate for the duration of handling.[2]
Impervious lab coat or chemical-resistant suit.[1][2]Provides a barrier against accidental skin contact with the chemical.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher for powders) or a full-face respirator.To be used in situations where dust or aerosols may be generated, or if handling outside of a certified chemical fume hood.[1]
Foot Protection Closed-toe shoes.Standard laboratory practice to protect feet from spills.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

1. Preparation:

  • Ensure an eyewash station and safety shower are readily accessible.
  • Designate a specific area within the fume hood for handling.
  • Assemble all necessary equipment (spatulas, weigh boats, containers) before handling the compound.
  • Don all required PPE as specified in the table above.

2. Weighing and Aliquoting:

  • Perform all weighing and transfer operations within the chemical fume hood to minimize inhalation exposure.
  • Handle the solid carefully to avoid the formation of dust.[1][3]
  • Use non-sparking tools to prevent ignition sources.[3]

3. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water, removing any contaminated clothing.[4]
  • Eye Contact: Rinse eyes with pure water for at least 15 minutes, holding the eyelids open.[1][3]
  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1][3]
  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[1][3]
  • In all cases of exposure, seek immediate medical attention.

4. Spill Management:

  • Minor Spill: For a small spill within a fume hood, absorb the material with an inert substance (e.g., vermiculite, sand). Collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.
  • Major Spill: In the event of a large spill or a spill outside of a fume hood, evacuate the immediate area and notify your institution's Environmental Health & Safety (EHS) department.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any excess solid material and contaminated disposables (e.g., weigh boats, gloves, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a sealed, labeled container designated for chlorinated organic waste.

  • General Prohibitions: Do not dispose of this chemical down the drain or in the general trash.[3]

  • Regulatory Compliance: Adhere to all institutional, local, and national regulations for the disposal of hazardous chemical waste.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep1 Assemble Equipment prep2 Don Required PPE prep1->prep2 prep3 Designate Handling Area in Fume Hood prep2->prep3 handling1 Weigh and Aliquot in Fume Hood prep3->handling1 Proceed to handling handling2 Perform Experimental Procedure handling1->handling2 cleanup1 Decontaminate Work Area handling2->cleanup1 Procedure complete cleanup2 Collect Waste in Labeled Container cleanup1->cleanup2 cleanup3 Doff PPE cleanup2->cleanup3 emergency1 Exposure Event emergency_action1 Administer First Aid & Seek Medical Attention emergency1->emergency_action1 emergency2 Spill Event emergency_action2 Follow Spill Management Protocol emergency2->emergency_action2

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-(4-chlorophenyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-(4-chlorophenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.